Ethyl 3-amino-6-methylpicolinate
Description
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Properties
IUPAC Name |
ethyl 3-amino-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPOQFKNRYLKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258357 | |
| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908832-89-3 | |
| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908832-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-amino-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-amino-6-methylpicolinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, a detailed synthesis protocol, and discusses its potential biological significance based on related compounds.
Core Chemical and Physical Properties
This compound is a fine chemical intermediate. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 908832-89-3[1] |
| Molecular Formula | C₉H₁₂N₂O₂[1] |
| Molecular Weight | 180.20 g/mol [1] |
| Canonical SMILES | CCOC(=O)c1c(n(c(c1)C)C)N |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 40-44 °C |
| Boiling Point | 208-209 °C |
| Appearance | Yellowish crystalline solid |
| Solubility | No specific data available. Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. |
Synthesis of this compound
Experimental Workflow for Synthesis
Caption: A potential multi-step synthesis pathway for this compound.
Detailed Experimental Protocol (Adapted)
Step 1: Nitration of 2-chloro-6-methylpyridine
-
In a round-bottom flask, 2-chloro-6-methylpyridine is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (0-5 °C).
-
The reaction mixture is stirred for several hours and then carefully poured onto ice.
-
The resulting precipitate, 2-chloro-3-nitro-6-methylpyridine, is filtered, washed with water, and dried.
Step 2: Cyanation of 2-chloro-3-nitro-6-methylpyridine
-
The nitrated intermediate is reacted with sodium cyanide in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
The reaction is heated to facilitate the nucleophilic substitution of the chloro group with a cyano group, yielding 2-cyano-3-nitro-6-methylpyridine.
Step 3: Hydrolysis of the Nitrile
-
The resulting nitrile is hydrolyzed under acidic conditions (e.g., aqueous HCl) to convert the cyano group into a carboxylic acid, forming 3-nitro-6-methylpicolinic acid.
Step 4: Esterification of the Carboxylic Acid
-
The carboxylic acid is then esterified using ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid (Fischer esterification).
-
This step yields ethyl 3-nitro-6-methylpicolinate.
Step 5: Reduction of the Nitro Group
-
The final step involves the reduction of the nitro group to an amino group. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
The reaction results in the final product, this compound.
Purification: The final product would typically be purified by column chromatography on silica gel.
Biological Activity and Potential Applications
Currently, there is no specific information in the scientific literature detailing the biological activity or signaling pathway interactions of this compound. However, the aminopicolinate scaffold is a recognized pharmacophore present in various biologically active molecules.
Derivatives of aminopicolinic acid have been investigated for a range of therapeutic applications, including as herbicides and, more recently, in drug discovery for their potential as anticancer and antimicrobial agents. The biological activities of these related compounds suggest that this compound could be a valuable building block for the synthesis of novel therapeutic agents.
Generalized Signaling Pathway for Related Bioactive Pyridine Derivatives
The diagram below illustrates a generalized signaling pathway that could be targeted by bioactive pyridine derivatives, based on the known mechanisms of similar compounds which often involve the inhibition of protein kinases.
Caption: A generalized kinase signaling pathway potentially targeted by aminopicolinate derivatives.
Research Applications:
Given its structure, this compound is a prime candidate for use in:
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used to screen for binding to biological targets.
-
Combinatorial Chemistry: It serves as a versatile scaffold for the synthesis of libraries of related compounds to be tested for various biological activities.
-
Medicinal Chemistry Programs: It can be incorporated into larger molecules to modulate their physicochemical properties and biological activity.
Conclusion
This compound is a chemical intermediate with established physical and chemical properties. While specific biological data for this compound is not yet available, its structural similarity to known bioactive molecules makes it a compound of significant interest for further research and development in the pharmaceutical and agrochemical industries. The synthesis protocol provided herein offers a practical starting point for its laboratory preparation. Future studies are warranted to elucidate its specific biological activities and potential therapeutic applications.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 3-amino-6-methylpicolinate, a pyridine derivative of interest in chemical research and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of its key physicochemical and spectroscopic characteristics, based on established methods for similar aromatic amine and pyridine compounds.
Core Physicochemical Properties
The fundamental physicochemical data for this compound are summarized in the tables below. Table 1 presents the basic molecular identifiers, while Table 2 provides a combination of available and computationally predicted properties.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 908832-89-3 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [3] |
| Canonical SMILES | CCOC(=O)C1=C(N)C=CC(=N1)C | [1] |
| InChI Key | Not available |
Table 2: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| Physical State | Solid (predicted) | - | - |
| Melting Point | Not experimentally determined | - | - |
| Boiling Point | Not experimentally determined | - | - |
| Water Solubility | Predicted to be sparingly soluble | - | - |
| logP (Octanol-Water Partition Coefficient) | 0.8 | Predicted | [3] |
| pKa (most basic) | Not experimentally determined | - | - |
| Hydrogen Bond Donors | 1 | Predicted | [3] |
| Hydrogen Bond Acceptors | 4 | Predicted | [3] |
| Rotatable Bonds | 2 | Predicted | [3] |
| Topological Polar Surface Area (TPSA) | 65.2 Ų | Predicted | [3] |
Spectroscopic Profile (Expected)
2.1. ¹H NMR Spectroscopy In a typical ¹H NMR spectrum, the following proton signals are expected:
-
Aromatic Protons: Signals in the range of 6.5-8.5 ppm, corresponding to the protons on the pyridine ring. The substitution pattern will lead to a specific splitting pattern.[4][5][6]
-
Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of the ethyl ester group, typically found in the 1.0-4.5 ppm region.
-
Methyl Group Protons: A singlet corresponding to the methyl group attached to the pyridine ring, likely in the 2.0-3.0 ppm range.[7]
-
Amine Protons: A broad singlet for the -NH₂ group, which may be exchangeable with D₂O. Its chemical shift can vary.
2.2. ¹³C NMR Spectroscopy The ¹³C NMR spectrum is expected to show nine distinct carbon signals:
-
Pyridine Ring Carbons: Resonances in the aromatic region, typically between 110-160 ppm.[5]
-
Ester Carbonyl Carbon: A signal in the downfield region, usually around 160-175 ppm.
-
Ethyl Group Carbons: Two signals for the -OCH₂- and -CH₃ carbons.
-
Methyl Group Carbon: A signal for the -CH₃ group attached to the pyridine ring.
2.3. IR Spectroscopy The infrared spectrum is anticipated to display characteristic absorption bands for its functional groups:
-
N-H Stretching: Symmetric and asymmetric stretching vibrations for the primary amine group, typically in the 3300-3500 cm⁻¹ region.
-
C=O Stretching: A strong absorption band for the ester carbonyl group, expected around 1700-1730 cm⁻¹.
-
C-N Stretching: Vibrations for the aromatic amine C-N bond.
-
C-O Stretching: Bands corresponding to the ester C-O bonds.
-
Aromatic C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H Stretching: Signals for aromatic and aliphatic C-H bonds.
2.4. Mass Spectrometry In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 180. Common fragmentation patterns for esters and aromatic amines would likely be observed.[8][9][10][11] This may include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of aromatic amines and pyridine derivatives like this compound.
3.1. Melting Point Determination
This protocol describes the capillary method for determining the melting point of a solid organic compound.[12][13][14]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), sample, and a thermometer.
-
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
For an unknown sample, perform a rapid heating to determine an approximate melting range.
-
Allow the apparatus to cool, then use a fresh sample to perform a slow and accurate determination, with a heating rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Caption: Workflow for Melting Point Determination.
3.2. Boiling Point Determination (for liquids)
While this compound is predicted to be a solid, this micro-scale method (Thiele tube) is suitable for determining the boiling point of small quantities of liquid organic compounds.[15][16]
-
Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), mineral oil, and a heat source.
-
Procedure:
-
Add a small amount of the liquid sample to the Durham tube.
-
Place a capillary tube, open end down, into the Durham tube.
-
Attach the Durham tube to a thermometer.
-
Place the assembly in a Thiele tube containing mineral oil.
-
Heat the side arm of the Thiele tube gently.
-
Observe a stream of bubbles emerging from the capillary tube as the liquid boils.
-
Remove the heat and allow the apparatus to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
-
3.3. Solubility Testing
This protocol provides a qualitative assessment of a compound's solubility in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[17][18][19][20]
-
Materials: Test tubes, sample, and a range of solvents (water, 5% HCl, 5% NaOH, 5% NaHCO₃, and an organic solvent like diethyl ether or dichloromethane).
-
Procedure:
-
Add approximately 10-20 mg of the sample to a test tube.
-
Add 1 mL of the solvent and agitate the mixture.
-
Observe if the solid dissolves completely.
-
If soluble in water, test the solution with litmus paper to determine its pH. An amine-containing compound like this compound is expected to be basic.
-
If insoluble in water, test its solubility in acidic and basic solutions. Amines are expected to dissolve in dilute acid (5% HCl).
-
Caption: Decision tree for solubility testing of an organic compound.
3.4. pKa Determination by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of a substance. For an amine, this will quantify its basicity.[21][22][23][24][25]
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and standardized acidic titrant (e.g., 0.1 M HCl).
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of the sample in deionized water or a suitable co-solvent.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Add the acidic titrant in small, precise increments from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
3.5. logP Determination by Shake-Flask Method
This is the traditional method for experimentally determining the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.[26][27][28][29][30]
-
Materials: n-Octanol, buffered water (pH 7.4), sample, separatory funnel or vials, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Pre-saturate the n-octanol with buffered water and the buffered water with n-octanol.
-
Dissolve a known amount of the sample in one of the phases.
-
Combine the two phases in a separatory funnel or vial in a defined volume ratio (e.g., 1:1).
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully separate the two phases and measure the concentration of the sample in each phase using a suitable analytical technique.
-
Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Caption: Workflow for logP determination using the shake-flask method.
3.6. Spectroscopic Analysis Protocols
3.6.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are typically used.[31]
3.6.2. FTIR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[32][33][34][35][36]
-
ATR Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Collect the infrared spectrum.
-
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogeneous mixture is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
3.6.3. Mass Spectrometry
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[8][10][37]
-
Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Signaling Pathways and Logical Relationships
There is no publicly available information to suggest that this compound is directly involved in specific biological signaling pathways. Its utility is primarily as a chemical intermediate or a scaffold for the synthesis of more complex molecules.
Conclusion
This technical guide has synthesized the available and predicted physicochemical information for this compound. While experimental data for this specific molecule is sparse, the provided generalized protocols offer a robust framework for its empirical characterization. These methodologies, standard in the fields of medicinal chemistry and material science, will enable researchers to thoroughly investigate the properties of this compound and similar novel structures. The presented data and protocols serve as a valuable resource for professionals engaged in drug development and chemical research.
References
- 1. appchemical.com [appchemical.com]
- 2. 908832-89-3|this compound|BLD Pharm [bldpharm.com]
- 3. Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | CID 58563477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. thinksrs.com [thinksrs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. www1.udel.edu [www1.udel.edu]
- 20. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 29. LogP / LogD shake-flask method [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. drawellanalytical.com [drawellanalytical.com]
- 33. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 34. rtilab.com [rtilab.com]
- 35. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 36. youtube.com [youtube.com]
- 37. 2024.sci-hub.se [2024.sci-hub.se]
Ethyl 3-amino-6-methylpicolinate NMR and mass spectrometry data
An In-depth Technical Guide to the NMR and Mass Spectrometry of Ethyl 3-amino-6-methylpicolinate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical properties of chemical compounds is paramount. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. It also outlines standardized experimental protocols for obtaining such data.
Predicted Analytical Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to related chemical structures.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | H-4 |
| ~6.7-6.9 | d | 1H | H-5 |
| ~4.3 | q | 2H | -OCH₂CH₃ |
| ~3.5-4.5 | br s | 2H | -NH₂ |
| ~2.4 | s | 3H | -CH₃ (ring) |
| ~1.3 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O |
| ~155 | C-6 |
| ~145 | C-2 |
| ~138 | C-3 |
| ~120 | C-4 |
| ~115 | C-5 |
| ~61 | -OCH₂CH₃ |
| ~24 | -CH₃ (ring) |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Predicted [M+H]⁺ | 181.0972 |
| Predicted [M+Na]⁺ | 203.0791 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the NMR and mass spectrometry data for a compound like this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. c. Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication. d. Add a small amount of TMS as an internal standard (if not already present in the solvent). e. Transfer the solution to an NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
¹H NMR Data Acquisition: a. Set the spectral width to approximately 16 ppm. b. Use a standard pulse sequence (e.g., zg30). c. Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. d. Acquire the Free Induction Decay (FID).
-
¹³C NMR Data Acquisition: a. Switch the nucleus to ¹³C. b. Set the spectral width to approximately 220-240 ppm. c. Use a proton-decoupled pulse sequence (e.g., zgpg30). d. Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. e. Acquire the FID.
-
Data Processing: a. Apply a Fourier transform to the FIDs of both ¹H and ¹³C experiments. b. Phase the resulting spectra. c. Calibrate the chemical shift scale using the TMS signal (0.00 ppm). d. Integrate the peaks in the ¹H spectrum. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Protocol 2: Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Apparatus:
-
Mass Spectrometer (e.g., ESI-TOF, GC-MS)
-
Sample vials
-
Syringe and filter
-
Solvent (e.g., methanol, acetonitrile)
Procedure:
-
Sample Preparation (for ESI-MS): a. Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. b. Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
Instrument Setup (for E-SI-MS): a. Calibrate the mass spectrometer using a known standard. b. Set the ion source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow rate, and temperature) to optimal values for the compound class. c. Set the mass range for data acquisition (e.g., m/z 50-500).
-
Data Acquisition: a. Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). b. Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts like [M+Na]⁺. c. If desired, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
Data Analysis: a. Identify the molecular ion peak and any adducts. b. Calculate the molecular weight from the observed m/z values. c. Analyze the fragmentation pattern (if MS/MS was performed) to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a chemical compound.
Caption: Workflow for Compound Analysis.
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-amino-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-6-methylpicolinate is a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring an amino group, a methyl group, and an ethyl ester on the picolinate scaffold, presents multiple points for chemical modification, making it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for this compound (CAS No: 908832-89-3, Molecular Formula: C₉H₁₂N₂O₂, Molecular Weight: 180.20 g/mol ). Due to the limited availability of direct experimental data in the public domain for this specific molecule, this guide leverages established organic chemistry principles and analogous reactions from the scientific literature to present a robust and scientifically sound resource. All quantitative data presented are predictive and based on analyses of structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, formulation, and application in various research and development settings.
| Property | Value | Source |
| CAS Number | 908832-89-3 | Commercial Suppliers[1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ | Commercial Suppliers[1][2] |
| Molecular Weight | 180.20 g/mol | Commercial Suppliers[1][2] |
| Appearance | Off-white to yellow solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) (Predicted) | N/A |
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are adapted from standard procedures for analogous transformations and represent a viable approach to the synthesis of this compound.
Step 1: Nitration of 2-Chloro-6-methylpyridine
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Procedure:
-
To the flask, add concentrated sulfuric acid (5-10 molar equivalents).
-
Cool the acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-chloro-6-methylpyridine (1.0 eq.) while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The product, 2-chloro-6-methyl-3-nitropyridine, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Oxidation and Esterification to Ethyl 6-chloro-3-nitropicolinate
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
Dissolve 2-chloro-6-methyl-3-nitropyridine (1.0 eq.) in a suitable solvent such as pyridine or a mixture of water and pyridine.
-
Slowly add potassium permanganate (KMnO₄) (2-3 eq.) in portions, controlling the exothermic reaction by external cooling if necessary.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears. Monitor the reaction by TLC.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid to precipitate the 6-chloro-3-nitropicolinic acid.
-
Collect the acid by filtration, wash with cold water, and dry.
-
To the crude acid, add an excess of absolute ethanol and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 6-chloro-3-nitropicolinate. Purify by column chromatography if necessary.
-
Step 3: Reduction of the Nitro Group to Ethyl 3-amino-6-chloropicolinate
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Procedure:
-
To a solution of ethyl 6-chloro-3-nitropicolinate (1.0 eq.) in ethanol or a mixture of ethanol and water, add iron powder (3-5 eq.) and ammonium chloride (1.5-2 eq.).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 3-amino-6-chloropicolinate.
-
Step 4: Methylation to this compound
-
Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Procedure:
-
To the flask, add ethyl 3-amino-6-chloropicolinate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent like anhydrous toluene or THF.
-
Purge the flask with nitrogen or argon.
-
Add dimethylzinc ( (CH₃)₂Zn ) (1.1-1.5 eq.) as a solution in toluene or heptane dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
-
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on established principles and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.15 | d, J ≈ 8.0 Hz | 1H | H-4 (Pyridine ring) |
| ~6.80 | d, J ≈ 8.0 Hz | 1H | H-5 (Pyridine ring) |
| ~4.35 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |
| ~4.00 | br s | 2H | -NH₂ |
| ~2.45 | s | 3H | -CH₃ (Pyridine ring) |
| ~1.40 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C=O (Ester) |
| ~155.0 | C-6 (Pyridine ring) |
| ~145.0 | C-2 (Pyridine ring) |
| ~138.0 | C-3 (Pyridine ring) |
| ~120.0 | C-4 (Pyridine ring) |
| ~115.0 | C-5 (Pyridine ring) |
| ~61.0 | -OCH₂CH₃ |
| ~24.0 | -CH₃ (Pyridine ring) |
| ~14.5 | -OCH₂CH₃ |
Table 4: Predicted IR Spectroscopic Data (KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (amino group) |
| 3050 - 3000 | C-H stretching (aromatic) |
| 2980 - 2850 | C-H stretching (aliphatic) |
| ~1710 | C=O stretching (ester) |
| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |
| ~1250 | C-O stretching (ester) |
Table 5: Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Assignment |
| 180 | [M]⁺ (Molecular ion) |
| 151 | [M - C₂H₅]⁺ |
| 135 | [M - OC₂H₅]⁺ |
| 106 | [M - COOC₂H₅]⁺ |
Experimental Workflow for Characterization
The following workflow outlines the logical sequence of analytical techniques to confirm the structure and purity of the synthesized compound.
Caption: Workflow for the characterization of this compound.
Potential Applications in Drug Development
Substituted picolinates are important scaffolds in medicinal chemistry. The presence of an amino group and a methyl group on the pyridine ring of this compound offers several avenues for further chemical derivatization.
-
Amine Functionalization: The amino group can be readily acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, allowing for the exploration of a wide range of substituent effects on biological activity.
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules.
-
Scaffold for Library Synthesis: Due to its multiple functionalization points, this molecule is an ideal starting point for the creation of compound libraries for high-throughput screening in drug discovery programs.
While no specific biological activity or signaling pathway has been reported for this compound in the reviewed literature, its structural motifs are present in compounds with a wide range of therapeutic applications, including but not limited to anti-inflammatory, anti-cancer, and anti-viral agents.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of this compound. The proposed synthetic pathway is based on established and reliable chemical transformations, offering a practical route for its preparation in a laboratory setting. The detailed characterization plan, including predicted spectroscopic data, provides a solid framework for the structural verification and purity assessment of the synthesized compound. As a versatile chemical building block, this compound holds significant potential for the development of novel small molecules in the field of drug discovery. Further research into its synthesis and biological evaluation is warranted to fully explore its therapeutic potential.
References
Navigating the Solubility Landscape of Ethyl 3-Amino-6-Methylpicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3-amino-6-methylpicolinate is a key heterocyclic building block in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of specific quantitative solubility data in publicly available literature, this document offers valuable qualitative insights based on the behavior of structurally related compounds, detailed experimental protocols for determining solubility, and a representative synthesis workflow.
Solubility Profile of this compound
Qualitative Solubility Assessment:
The presence of the amino group and the ester functionality in this compound contributes to its polarity. Therefore, it is expected to exhibit good solubility in polar protic and aprotic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Alcohols (Methanol, Ethanol) | Soluble | The hydroxyl group of alcohols can form hydrogen bonds with the amino group and the nitrogen atom of the pyridine ring. |
| Halogenated Solvents (Dichloromethane, Chloroform) | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.[1] |
| Esters (Ethyl Acetate) | Soluble | "Like dissolves like" principle suggests solubility due to the presence of the ethyl ester group in the solute. |
| Ketones (Acetone) | Soluble | Acetone is a polar aprotic solvent capable of dissolving many organic compounds. |
| Aromatic Hydrocarbons (Toluene) | Sparingly Soluble to Insoluble | The non-polar nature of toluene makes it a poor solvent for polar molecules like this compound. |
| Aliphatic Hydrocarbons (Hexane, Heptane) | Insoluble | These non-polar solvents are generally unsuitable for dissolving polar compounds. |
It is crucial to note that this table represents a qualitative prediction. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized and robust gravimetric method for determining the equilibrium solubility of this compound in an organic solvent.[4]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, ethyl acetate)
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Syringe filters (0.45 µm)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely removed, place the vial in a vacuum desiccator to ensure all residual solvent is eliminated and allow it to cool to room temperature.
-
Weigh the vial containing the dry solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final weight of the vial and solid minus the initial weight of the empty vial.
-
The volume of the solvent is determined from the weight of the solution and the density of the solvent at the experimental temperature.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Solubility (g/L) = (Mass of solid (g) / Volume of solvent (L))
-
Synthesis Workflow
A plausible synthetic route to this compound can be envisioned starting from commercially available materials. The following diagram illustrates a representative workflow.
Caption: A representative synthetic pathway for this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides a foundational understanding of its likely solubility in common organic solvents based on the established behavior of related pyridine derivatives. The detailed experimental protocol for solubility determination offers a practical framework for researchers to generate precise data tailored to their specific needs. This information is crucial for the effective design of synthetic routes, purification methods, and formulation strategies in the development of novel pharmaceuticals and materials.
References
In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-amino-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-amino-6-methylpicolinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established principles and data from closely related analogs. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to facilitate its use in research settings.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound. These values are predicted based on the analysis of its chemical structure and comparison with spectroscopic data of similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.65 | d, J = 8.0 Hz | 1H | H-4 (Pyridine ring) |
| ~6.80 | d, J = 8.0 Hz | 1H | H-5 (Pyridine ring) |
| ~4.80 | br s | 2H | -NH₂ |
| 4.35 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 2.45 | s | 3H | -CH₃ (Pyridine ring) |
| 1.38 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~166.5 | C | C=O (Ester) |
| ~156.0 | C | C-6 (Pyridine ring) |
| ~145.0 | C | C-3 (Pyridine ring) |
| ~138.0 | CH | C-4 (Pyridine ring) |
| ~118.0 | C | C-2 (Pyridine ring) |
| ~115.0 | CH | C-5 (Pyridine ring) |
| 61.0 | CH₂ | -OCH₂CH₃ |
| 24.0 | CH₃ | -CH₃ (Pyridine ring) |
| 14.5 | CH₃ | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1720 - 1700 | Strong | C=O stretch (ester) |
| 1620 - 1580 | Strong | N-H bend (amine) & C=C stretch (aromatic) |
| 1250 - 1200 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 180 | High | [M]⁺ (Molecular Ion) |
| 151 | Medium | [M - C₂H₅]⁺ |
| 135 | High | [M - OC₂H₅]⁺ |
| 106 | Medium | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound, adapted from standard procedures for analogous compounds.
Protocol 1: Synthesis of this compound
This procedure is based on a multi-step synthesis starting from a commercially available substituted pyridine.
Materials and Equipment:
-
2-Chloro-6-methyl-3-nitropyridine
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Palladium on carbon (10%)
-
Hydrogen gas supply or a suitable hydrogen source (e.g., ammonium formate)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, hydrogenation apparatus (if using H₂ gas), filtration apparatus, rotary evaporator.
Procedure:
-
Esterification: In a round-bottom flask, dissolve 2-chloro-6-methyl-3-nitropyridine in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-chloro-6-methyl-3-nitropicolinate.
-
Reduction of the Nitro Group: Dissolve the crude ester in ethanol or ethyl acetate.
-
Add 10% palladium on carbon catalyst.
-
Subject the mixture to hydrogenation. This can be achieved using a Parr hydrogenator under a hydrogen atmosphere (40-50 psi) or by adding a hydrogen donor like ammonium formate and refluxing.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm and 16-32 scans.
-
For ¹³C NMR, a spectral width of 0 to 220 ppm and several hundred to thousands of scans are typically required for good signal-to-noise. Proton decoupling should be used to simplify the spectrum.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal quality.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for a solid or via injection into a GC-MS or LC-MS system. For Electron Ionization (EI), a standard electron energy of 70 eV is used.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Commercial Availability and Synthetic Pathways of Ethyl 3-amino-6-methylpicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-6-methylpicolinate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential scaffold for the synthesis of novel therapeutic agents. This technical guide provides an overview of its commercial availability from various suppliers and outlines a plausible synthetic route based on established chemical transformations of related pyridine compounds. This document is intended to serve as a resource for researchers and professionals in the field of drug development, providing key information for the procurement and synthesis of this compound.
Commercial Availability
This compound (CAS No: 908832-89-3) is available from a number of chemical suppliers. The purity, available quantities, and pricing can vary between suppliers, and for many, pricing is available upon request. Researchers are advised to contact the suppliers directly for the most current information.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Shanghai Aladdin Biochemical Technology Co., LTD | 908832-89-3 | C₉H₁₂N₂O₂ | 180.20 | 97.0% | 250mg, 500mg, 1g, 5g[1] |
| Appchem | 908832-89-3 | C₉H₁₂N₂O₂ | 180.2038 | Not specified | Inquire for details[2] |
| BLD Pharm | 908832-89-3 | C₉H₁₂N₂O₂ | 180.20 | Not specified | Inquire for details[3] |
Note: Pricing information has been omitted as it is subject to change and often requires a direct quote from the supplier.
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 908832-89-3 | Appchem[2], BLD Pharm[3] |
| Molecular Formula | C₉H₁₂N₂O₂ | Appchem[2], BLD Pharm[3] |
| Molecular Weight | 180.20 g/mol | BLD Pharm[3] |
| MDL Number | MFCD18382757 | Appchem[2] |
| SMILES | O=C(OCC)C1=NC(C)=CC=C1N | Appchem[2] |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | BLD Pharm[3] |
Plausible Synthetic Pathway
The proposed synthesis involves a multi-step process starting from a commercially available substituted pyridine. The key transformations would likely include nitration, chlorination, cyanation, hydrolysis, esterification, and a final reduction of a nitro group to the desired amino group.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocols (Adapted)
The following are generalized protocols for the key transformations outlined in the synthetic workflow. These are adapted from standard procedures for analogous pyridine compounds and should be optimized for the specific substrate.
Step 1: Nitration of 2-Chloro-6-methylpyridine
-
Objective: To introduce a nitro group onto the pyridine ring.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice-salt bath.
-
Slowly add 2-chloro-6-methylpyridine, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a pH of 7-8 is reached.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Step 6: Reduction of the Nitro Group
-
Objective: To reduce the nitro group to an amino group, yielding the final product.
-
Apparatus: A hydrogenation vessel (e.g., Parr shaker) or a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon.
-
Procedure:
-
To the reaction vessel, add the ethyl 3-nitro-6-methylpicolinate and a suitable solvent such as ethanol or methanol.
-
Add palladium on activated carbon (Pd/C, 10 wt. %, 1-5 mol% Pd) to the solution.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.
-
Stir the mixture vigorously at room temperature for 4-12 hours. The reaction is typically complete when hydrogen uptake ceases.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) if required.
-
Logical Relationship of Synthetic Steps
The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. The logical flow ensures the correct positioning of the functional groups on the pyridine ring.
Caption: Logical flow of the proposed synthetic pathway.
Conclusion
This compound is a readily available starting material for researchers in drug discovery and medicinal chemistry. While a specific, peer-reviewed synthesis protocol is not widely published, a plausible and robust synthetic route can be developed based on established pyridine chemistry. The information provided in this guide serves as a valuable starting point for the procurement and synthesis of this important chemical building block. It is recommended that the adapted experimental protocols be further optimized in a laboratory setting to ensure safety and efficiency.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 3-amino-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-6-methylpicolinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of its molecular architecture, predicted spectroscopic characteristics, and conformational preferences. While a definitive crystal structure is not publicly available, this document synthesizes information from analogous compounds and computational chemistry principles to offer a detailed predictive model. It includes hypothesized spectroscopic data, potential synthetic routes, and standardized experimental protocols for its characterization, serving as a vital resource for researchers in the field.
Molecular Structure and Properties
This compound (C₉H₁₂N₂O₂) is an aromatic heterocyclic compound with a molecular weight of approximately 180.20 g/mol .[1][2] The core of the molecule is a pyridine ring, which imparts specific electronic and structural properties. The ring is substituted with three functional groups: an amino group (-NH₂) at position 3, an ethyl ester (-COOCH₂CH₃) at position 2, and a methyl group (-CH₃) at position 6.
The pyridine ring is inherently aromatic and therefore largely planar. The substituents, however, introduce specific stereoelectronic effects:
-
Amino Group (-NH₂): Acts as a strong electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions.
-
Ethyl Ester Group (-COOCH₂CH₃): Functions as an electron-withdrawing group, influencing the reactivity of the ring. Its conformation is critical to the overall molecular shape.
-
Methyl Group (-CH₃): A weakly electron-donating group that provides steric bulk.
The key structural feature influencing the molecule's conformation is the potential for intramolecular hydrogen bonding between the hydrogen of the 3-amino group and the carbonyl oxygen of the ethyl ester at the adjacent 2-position. This interaction can form a stable pseudo-six-membered ring, significantly restricting the rotational freedom of the ester group and favoring a planar conformation.
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not widely published, the following tables summarize the predicted data based on established chemical shift and frequency correlations for analogous structures.
Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H (Aromatic, C4-H) | 7.10 - 7.30 | Doublet (d) | 1H |
| H (Aromatic, C5-H) | 6.80 - 7.00 | Doublet (d) | 1H |
| -NH₂ (Amino) | 4.50 - 5.50 | Broad Singlet (br s) | 2H |
| -OCH₂ CH₃ (Ethyl) | 4.20 - 4.40 | Quartet (q) | 2H |
| -CH₃ (Ring) | 2.40 - 2.60 | Singlet (s) | 3H |
| -OCH₂CH₃ (Ethyl) | 1.30 - 1.50 | Triplet (t) | 3H |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.0 ppm
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C =O (Carbonyl) | 165.0 - 168.0 |
| C 6 (Ring, C-CH₃) | 155.0 - 158.0 |
| C 2 (Ring, C-Ester) | 147.0 - 150.0 |
| C 3 (Ring, C-NH₂) | 140.0 - 143.0 |
| C 4 (Ring, C-H) | 120.0 - 123.0 |
| C 5 (Ring, C-H) | 115.0 - 118.0 |
| -OCH₂ CH₃ (Ethyl) | 60.0 - 62.0 |
| -CH₃ (Ring) | 22.0 - 25.0 |
| -OCH₂CH₃ (Ethyl) | 13.0 - 15.0 |
Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1700 - 1725 | Strong |
| C=C/C=N Stretch (Aromatic Ring) | 1550 - 1620 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Ester) | 1100 - 1250 | Strong |
Conformational Analysis
The conformation of this compound is primarily determined by the rotation around two key single bonds:
-
C2–C(carbonyl) bond: Rotation around this bond determines the orientation of the ester group relative to the pyridine ring.
-
C(carbonyl)–O(ethyl) bond: Rotation here dictates the position of the ethyl chain.
A significant stabilizing factor is the formation of an intramolecular hydrogen bond between one of the N-H protons of the amino group and the carbonyl oxygen (C=O) of the ester. This interaction would strongly favor a conformer where the amino and ester groups are syn-periplanar, creating a highly stable, planar, six-membered ring-like structure. This conformation would minimize the molecule's potential energy. The presence of such a bond has been observed in structurally related molecules.[3]
Caption: Logical workflow for computational conformational analysis.
Experimental Protocols
Proposed Synthesis Protocol
A plausible synthesis can be adapted from established methods for creating substituted picolinates.[4][5] One common approach is the esterification of the corresponding carboxylic acid.
Reaction: 3-amino-6-methylpicolinic acid + Ethanol --(H⁺ catalyst)--> this compound + H₂O
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-6-methylpicolinic acid (1.0 eq).
-
Reagents: Add anhydrous ethanol (10-20 eq) as both the reagent and solvent.
-
Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: A plausible synthetic pathway for the target compound.
Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the purified compound (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6 mL) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using either a KBr pellet method for a solid sample or a thin film method on a salt plate for an oil.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis.
-
Scan in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an Electrospray Ionization (ESI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
-
Conclusion
This guide outlines the key molecular and conformational characteristics of this compound based on fundamental chemical principles and data from analogous structures. The presence of an intramolecular hydrogen bond between the amino and ester groups is predicted to be the dominant factor in its conformational preference, leading to a largely planar and rigid structure. The provided spectroscopic predictions and experimental protocols offer a solid foundation for researchers to synthesize and characterize this compound. Definitive structural elucidation will ultimately require X-ray crystallographic analysis or advanced computational studies.
References
- 1. appchemical.com [appchemical.com]
- 2. 908832-89-3|this compound|BLD Pharm [bldpharm.com]
- 3. Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
Electronic properties of the aminopicolinate scaffold
An In-Depth Technical Guide to the Electronic Properties of the Aminopicolinate Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopicolinate scaffold, a cornerstone in the development of synthetic auxins, possesses a unique set of electronic properties that dictates its biological activity. This guide provides a detailed examination of these properties, including acid-base characteristics (pKa) and frontier molecular orbitals (HOMO/LUMO). It outlines generalized experimental protocols for the determination of these parameters and contextualizes their significance within the established mechanism of action for aminopicolinate-based herbicides—the auxin signaling pathway. Through a combination of compiled data, detailed methodologies, and visual diagrams, this document serves as a technical resource for professionals engaged in the research and development of molecules featuring this critical chemical core.
Core Electronic Properties of the Aminopicolinate Scaffold
The electronic landscape of the 4-aminopicolinate scaffold is primarily defined by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH) and pyridine ring nitrogen. This arrangement governs the molecule's reactivity, solubility, and, most importantly, its ability to interact with biological targets.
-
Inductive and Resonance Effects: The amino group at the C4 position exerts a strong positive mesomeric (+M) effect, donating electron density into the pyridine ring. Conversely, the carboxylic acid at C2 and the ring nitrogen act as electron sinks through negative inductive (-I) and mesomeric (-M) effects. This push-pull system modulates the electron density across the aromatic ring, influencing its interaction with receptor binding pockets.
-
Acidity and Basicity (pKa): The pKa values of the carboxylic acid and the amino group are critical determinants of the molecule's charge state at physiological pH, which in turn affects its membrane permeability and receptor binding affinity. While extensive experimental data for the unsubstituted 4-aminopicolinate is limited, predicted values provide a useful estimate.
Table 1: Predicted Acidity Constant (pKa) for 4-Aminopicolinic Acid
| Functional Group | Predicted pKa Value | Predominant State at pH 7.4 |
| Carboxylic Acid | 1.37 ± 0.50[1] | Anionic (-COO⁻) |
| Amino Group (Protonated) | Not available | Neutral (-NH₂) |
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate and accept electrons, respectively. These values are crucial for understanding its reactivity and potential for forming charge-transfer complexes with biological targets. Data from computational studies on closely related derivatives provide insight into the electronic structure of the core scaffold.
Table 2: Calculated Frontier Orbital Energies for Aminopicolinate Derivatives
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
| 4-(4-aminophenylethynyl)picolinic acid | DFT | Not specified | Not specified | Not specified |
| 4-(3-aminophenylethynyl)picolinic acid | DFT | Not specified | Not specified | Not specified |
Note: While a specific study on aminophenylethynyl picolinic acids using Density Functional Theory (DFT) was identified, the explicit HOMO/LUMO energy values were not detailed in the available abstract[2][3]. DFT studies are a standard approach for determining these properties[4][5].
-
Redox Potential: The potential for the aminopicolinate scaffold to undergo oxidation or reduction is another important electronic characteristic. Experimental determination via techniques like cyclic voltammetry can quantify the ease with which the molecule can participate in electron transfer reactions. However, specific experimental redox potential data for the 4-aminopicolinate scaffold were not found in the reviewed literature.
Experimental Protocols for Characterization
The precise determination of the electronic properties discussed above requires rigorous experimental validation. The following sections provide detailed, generalized protocols for key analytical techniques.
Protocol for pKa Determination by Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution of the analyte as a standardized titrant is added.
Materials and Equipment:
-
4-aminopicolinic acid sample
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Deionized water, boiled to remove CO₂
-
Potassium chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
50 mL burette
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 4-aminopicolinic acid and dissolve it in 50 mL of deionized water. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.
-
Initial Titration (Acidic Range): If determining the pKa of the carboxylate group, titrate the sample solution with the standardized 0.1 M NaOH solution.
-
Data Collection: Add the titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Second Titration (Basic Range): To determine the pKa of the amino group, dissolve the sample in a slight excess of 0.1 M HCl and titrate with 0.1 M NaOH, following the same procedure.
Protocol for Redox Potential Determination by Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound in solution.
Materials and Equipment:
-
Potentiostat with a three-electrode cell setup (working, reference, and counter electrodes)
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Sample of 4-aminopicolinic acid
-
Anhydrous, degassed organic solvent (e.g., acetonitrile, dichloromethane)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of the 4-aminopicolinic acid sample in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry before use.
-
CV Measurement:
-
Immerse the three electrodes into the solution.
-
Set the potentiostat parameters: Define a potential window (e.g., -2.0 V to +2.0 V vs. Ag/AgCl). Set an initial scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram, scanning from the initial potential towards the positive limit, then reversing to the negative limit, and finally returning to the initial potential.
-
-
Data Analysis:
-
The resulting plot of current vs. potential (voltammogram) will show peaks corresponding to oxidation (anodic peak) and reduction (cathodic peak) events.
-
The peak potentials (Epa and Epc) are used to calculate the formal redox potential (E½), which is an average of the two peak potentials.
-
Investigate the effect of scan rate (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the redox process[6][7][8].
-
References
- 1. 4-Aminopicolinic acid [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
Methodological & Application
Application Notes and Protocols: Ethyl 3-amino-6-methylpicolinate in Suzuki and Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Ethyl 3-amino-6-methylpicolinate in palladium-catalyzed Suzuki and Stille cross-coupling reactions. This versatile building block, featuring a primary amino group and an ester functionality on a pyridine scaffold, is a valuable precursor for the synthesis of complex substituted biaryl and heteroaryl compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction to Cross-Coupling Reactions
Suzuki-Miyaura and Stille couplings are powerful palladium-catalyzed reactions for the formation of carbon-carbon bonds. The Suzuki coupling typically involves the reaction of an organoboron reagent (boronic acid or ester) with an organic halide or triflate. The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner. Both methods are widely employed in the synthesis of complex organic molecules due to their functional group tolerance and broad substrate scope.
The presence of a primary amine on the pyridine ring of this compound presents a potential challenge due to possible catalyst inhibition. However, with the appropriate choice of catalyst, ligands, and reaction conditions, successful couplings can be achieved without the need for protecting the amino group.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a highly versatile method for the synthesis of biaryl and heteroaryl compounds. For substrates like this compound, the selection of the palladium catalyst and ligand is crucial to overcome the challenges associated with coupling an electron-rich chloro- or bromo-heteroarene, especially in the presence of a coordinating amino group.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Proposed Catalyst Systems and Reaction Conditions
Based on literature for similar aminopyridine substrates, several catalyst systems are effective for the Suzuki coupling of this compound.
| Catalyst System (Palladium Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) (for related aminopyridines) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (Microwave) | 0.17 | ~80 |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
| [Pd(dppf)Cl₂] | Na₂CO₃ (aq. 1M) | 1,4-Dioxane | Reflux | 8 | 67-69 |
Note: Yields are based on analogous aminopyridine couplings and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki coupling of a halo-substituted this compound with an arylboronic acid.
Materials:
-
Halo-substituted this compound (e.g., Ethyl 3-amino-5-bromo-6-methylpicolinate) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the halo-substituted this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under a counterflow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Suzuki Coupling Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Stille Coupling Applications
The Stille coupling offers an alternative C-C bond formation strategy, particularly useful when the corresponding organoboron compounds are unstable or difficult to prepare. Organotin reagents are known for their stability to air and moisture.[1]
General Reaction Scheme:
Caption: General scheme of a Stille cross-coupling reaction.
Proposed Catalyst Systems and Reaction Conditions
The Stille reaction typically utilizes a palladium catalyst, and additives such as copper(I) iodide (CuI) can accelerate the reaction rate.
| Catalyst System (Palladium Source / Ligand) | Additive | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) (General) |
| Pd(PPh₃)₄ | None | Toluene | 100 | 12-24 | 76-99 |
| Pd₂(dba)₃ / AsPh₃ | CuI | DMF | 80 | 16 | High |
| [Pd(dppf)Cl₂]·CH₂Cl₂ | CuI, LiCl | DMF | 40 | 48-72 | High |
Note: Yields are general for Stille couplings and will be substrate-dependent.
Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the Stille coupling of a halo-substituted this compound with an organostannane.
Materials:
-
Halo-substituted this compound (e.g., Ethyl 3-amino-5-iodo-6-methylpicolinate) (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Additive (e.g., CuI) (10 mol%) (Optional)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the halo-substituted this compound and any solid additives (e.g., CuI).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst under a counterflow of inert gas.
-
Add the degassed solvent via syringe, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) or filter through a pad of silica gel.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Conclusion
This compound is a valuable substrate for constructing complex molecular architectures via Suzuki and Stille cross-coupling reactions. The protocols and data presented herein provide a foundational guide for researchers to develop robust and efficient synthetic routes. Careful optimization of the catalyst, ligands, base, and solvent system will be key to achieving high yields and purity for specific coupling partners. The provided workflows and mechanistic diagrams offer a clear visual representation of the experimental and catalytic processes involved.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Reactions with Ethyl 3-amino-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing Ethyl 3-amino-6-methylpicolinate in Buchwald-Hartwig amination reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein serve as a foundational resource for the development of robust and efficient C-N cross-coupling strategies.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl or heteroaryl halide or triflate.[1] This reaction is widely used in pharmaceutical and materials science due to its broad substrate scope and functional group tolerance.[2][3]
General Reaction Scheme
The coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below. This reaction allows for the introduction of diverse aromatic and heteroaromatic moieties at the 3-amino position of the picolinate core.
General Reaction: this compound + Ar-X → Ethyl 3-(arylamino)-6-methylpicolinate
Key Reaction Components and Optimization
Successful Buchwald-Hartwig amination hinges on the careful selection and optimization of several key components:
-
Palladium Catalyst: A palladium source, typically in the Pd(0) or Pd(II) oxidation state, is essential for the catalytic cycle. Pre-catalysts that are stable and generate the active Pd(0) species in situ are often preferred for their ease of handling.[4]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[3] The choice of ligand can significantly impact reaction efficiency and substrate scope.[4]
-
Base: A base is required to deprotonate the amine, forming the active nucleophile. The choice of base can affect the reaction rate and compatibility with sensitive functional groups.[5]
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.[2]
-
Temperature: Reaction temperatures generally range from 80-120 °C, depending on the reactivity of the coupling partners and the catalyst system employed.
The following diagram illustrates the logical relationship between these key components in a typical Buchwald-Hartwig amination reaction.
Caption: Key components of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are generalized procedures for the Buchwald-Hartwig amination of this compound with various aryl halides. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Aryl Bromides
This protocol is suitable for the coupling of this compound with a range of electron-rich and electron-neutral aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Aryl Chlorides
The coupling of aryl chlorides often requires more active catalyst systems. This protocol utilizes a highly active palladacycle pre-catalyst.
Materials:
-
This compound
-
Aryl chloride
-
XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)- (2'-amino-1,1'-biphenyl)]-2-(methanesulfonate)palladium(II))
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried microwave vial, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.05 mmol, 5 mol%).
-
Seal the vial with a cap containing a septum, and evacuate and backfill with nitrogen three times.
-
Add anhydrous dioxane (4 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and add water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The following diagram outlines the general experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: General experimental workflow.
Data Presentation
The following tables summarize representative data for the Buchwald-Hartwig amination of this compound with a variety of aryl halides. These results are intended to provide a general indication of expected yields and are based on typical outcomes for similar reactions. Actual yields will vary depending on the specific substrate and reaction conditions.
Table 1: Coupling with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (4.8) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4.8) | NaOtBu | Toluene | 100 | 20 | 82 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | RuPhos (4.8) | NaOtBu | Toluene | 110 | 24 | 75 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4.8) | K₃PO₄ | Dioxane | 110 | 24 | 68 |
| 5 | 3-Bromothiophene | Pd₂(dba)₃ (2) | XPhos (4.8) | NaOtBu | Toluene | 100 | 16 | 78 |
Table 2: Coupling with Various Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | XPhos Pd G3 (5) | K₃PO₄ | Dioxane | 110 | 20 | 78 |
| 2 | 4-Chlorotoluene | XPhos Pd G3 (5) | K₃PO₄ | Dioxane | 110 | 22 | 75 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | RuPhos Pd G3 (5) | Cs₂CO₃ | t-BuOH | 110 | 24 | 65 |
| 4 | 2-Chloropyridine | XPhos Pd G3 (5) | K₃PO₄ | Dioxane | 120 | 24 | 55 |
| 5 | 4-Chlorobenzonitrile | XPhos Pd G3 (5) | K₃PO₄ | Dioxane | 110 | 18 | 80 |
Disclaimer: The experimental protocols and data provided are for informational purposes only and should be adapted and optimized for specific applications. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.[5]
References
Application Notes and Protocols for Ethyl 3-amino-6-methylpicolinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-amino-6-methylpicolinate is a versatile substituted pyridine derivative that serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its bifunctional nature, featuring a nucleophilic amino group and an ester moiety, allows for a variety of chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of oncology.
Application Notes
Kinase Inhibition
Derivatives of aminopicolinates have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. The picolinamide scaffold, readily accessible from this compound, has been identified as a key pharmacophore for targeting kinases involved in cell cycle progression and angiogenesis.
Aurora Kinase Inhibition: The Aurora kinase family, particularly Aurora B, plays a crucial role in the proper segregation of chromosomes during mitosis. Inhibition of Aurora B can lead to mitotic catastrophe and subsequent apoptosis in cancer cells. Picolinamide derivatives have shown significant inhibitory activity against Aurora B kinase.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Compounds derived from picolinamide scaffolds have been developed as inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration.
Anticancer and Antimicrobial Potential
Beyond kinase inhibition, the aminopicolinate core is a privileged structure found in compounds with a broad range of biological activities. The structural motif is present in molecules investigated for their anticancer and antimicrobial properties. The ability to readily modify the amino and ester groups of this compound allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines and microbial strains.
Quantitative Data
The following table summarizes the in vitro anti-proliferative activity of a representative picolinamide analog, Compound 6p, which is structurally related to derivatives that can be synthesized from this compound.[1] This data highlights the potential of this chemical class as anticancer agents.
| Compound | Target | Cell Line | IC50 (µM)[1] |
| Compound 6p | Aurora-B Kinase | MGC-803 | 1.38 |
| HCT-116 | 5.34 | ||
| MCF-7 | 5.21 | ||
| Sorafenib | Multi-kinase | HepG2 | 16.30 |
Experimental Protocols
The following are generalized protocols for key chemical transformations that can be applied to this compound to generate libraries of derivatives for biological screening. These protocols are adapted from established procedures for analogous compounds.
Protocol 1: Amide Coupling to form Picolinamides
This protocol describes the conversion of the ethyl ester of this compound to a primary amide, a common step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Ammonia (7 M solution in methanol)
-
Methanol
-
Sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a sealed reaction vessel.
-
Add a 7 M solution of ammonia in methanol (10-20 eq).
-
Seal the vessel tightly and heat the mixture at 60-80 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
The resulting crude 3-amino-6-methylpicolinamide can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Arylation via Buchwald-Hartwig Coupling
This protocol details the coupling of an aryl halide to the amino group of the picolinate scaffold, a key reaction for building molecular complexity.
Materials:
-
This compound
-
Aryl bromide or iodide (1.1 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs2CO3, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry applications of this compound derivatives.
Caption: Synthetic workflow for creating diverse libraries from this compound.
Caption: Inhibition of the Aurora B kinase signaling pathway by a picolinamide derivative.
Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.
References
Application Notes: Ethyl 3-amino-6-methylpicolinate as a Versatile Precursor for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 3-amino-6-methylpicolinate as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein are based on established synthetic methodologies and provide a framework for the development of novel therapeutics targeting various kinase-driven pathologies.
Introduction
This compound is a valuable heterocyclic starting material for the synthesis of a diverse range of kinase inhibitors. Its substituted pyridine core serves as a versatile scaffold that can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacological properties. The presence of three key functional groups—an amino group, an ethyl ester, and a methyl group on the pyridine ring—allows for a variety of chemical transformations, enabling the construction of complex molecular architectures necessary for potent and selective kinase inhibition.
This document outlines hypothetical, yet chemically sound, applications of this compound in the synthesis of Janus Kinase (JAK) and Phosphoinositide 3-kinase (PI3K) inhibitors, two critical classes of enzymes implicated in cancer and inflammatory diseases.
Synthetic Strategy and Experimental Protocols
The general strategy for elaborating this compound into kinase inhibitor scaffolds involves sequential modifications of its functional groups. A common approach is to first perform a reaction at the amino group, followed by modification of the ester, and potentially further functionalization of the methyl group or the pyridine ring itself.
General Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Synthesis of Novel Heterocyclic Compounds from Ethyl 3-amino-6-methylpicolinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel pyrido[2,3-d]pyrimidine and triazolo[4,3-a]pyridine derivatives, starting from the readily available Ethyl 3-amino-6-methylpicolinate. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The following sections detail the synthetic pathways, experimental procedures, and characterization data for the target compounds.
Synthesis of 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one
The synthesis of the pyrido[2,3-d]pyrimidin-4(3H)-one core is a crucial step in the development of various therapeutic agents, including kinase inhibitors.[1][2][3] This protocol describes a straightforward one-pot cyclocondensation reaction of this compound with urea.
Reaction Scheme:
Caption: Synthesis of 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocol:
A mixture of this compound (1.80 g, 10 mmol) and urea (1.20 g, 20 mmol) is heated in a round-bottom flask at 180-190 °C for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is triturated with hot water, filtered, and dried to afford the crude product. Recrystallization from ethanol yields pure 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one | C₈H₇N₃O | 161.16 | >300 | 75 |
Synthesis of 7-methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
The introduction of a thiocarbonyl group at the 2-position of the pyrido[2,3-d]pyrimidine scaffold can significantly modulate its biological activity. This protocol outlines the synthesis of the 2-thioxo derivative via a cyclocondensation reaction with potassium thiocyanate.
Reaction Scheme:
Caption: Synthesis of the 2-thioxo-pyrido[2,3-d]pyrimidine derivative.
Experimental Protocol:
A mixture of this compound (1.80 g, 10 mmol) and potassium thiocyanate (1.94 g, 20 mmol) in glacial acetic acid (20 mL) is refluxed for 8 hours. The reaction mixture is then cooled and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. Recrystallization from a mixture of ethanol and dimethylformamide (DMF) provides the pure product.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 7-methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | C₈H₇N₃OS | 193.23 | >300 | 68 |
Synthesis of 7-methyl-[1][2][4]triazolo[4,3-a]pyridin-3(2H)-one
Triazolopyridines are another class of heterocyclic compounds with a wide range of pharmacological properties.[4] This synthesis involves a two-step process starting with the formation of a hydrazine intermediate, followed by cyclization.
Experimental Workflow:
Caption: Two-step synthesis of the triazolopyridine derivative.
Experimental Protocols:
Step 1: Synthesis of 3-Amino-6-methylpicolinohydrazide
To a solution of this compound (1.80 g, 10 mmol) in ethanol (30 mL), hydrazine hydrate (1.0 mL, 20 mmol) is added. The mixture is refluxed for 6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to give the hydrazide intermediate.
Step 2: Synthesis of 7-methyl-[1][2][5]triazolo[4,3-a]pyridin-3(2H)-one
A mixture of 3-Amino-6-methylpicolinohydrazide (1.66 g, 10 mmol) and urea (0.90 g, 15 mmol) is heated at 160-170 °C for 3 hours. The reaction mixture is cooled, and the solid residue is washed with water and then recrystallized from ethanol to afford the final product.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Overall Yield (%) |
| 3-Amino-6-methylpicolinohydrazide | C₇H₁₀N₄O | 166.18 | 155-157 | 85 |
| 7-methyl-[1][2][5]triazolo[4,3-a]pyridin-3(2H)-one | C₈H₈N₄O | 176.18 | 280-282 | 70 |
Biological Relevance
The synthesized pyrido[2,3-d]pyrimidine and triazolo[4,3-a]pyridine cores are present in numerous compounds with significant biological activities. Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of therapeutic applications, including acting as kinase inhibitors for cancer therapy.[1][2][3] Similarly, triazolopyridine derivatives have been reported to possess various pharmacological attributes and are being explored for the development of new therapeutic agents.[4] The novel compounds synthesized from this compound serve as valuable building blocks for the discovery of new drug candidates.
References
- 1. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Kinetic Profiling of 7-Aryl-1,2,4-triazolo[4,3-a]pyridines: Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Ethyl 3-amino-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-6-methylpicolinate is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a primary amino group on the pyridine ring allows for straightforward derivatization, most commonly through amide bond formation. The resulting N-substituted picolinamide scaffold is a key feature in a wide array of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] Amide derivatives of picolinic acid are explored for their potential as therapeutic agents due to their ability to engage in various biological pathways.[3]
This document provides detailed protocols for the synthesis of amide derivatives of this compound using common and efficient coupling methods. It also outlines a general workflow for the biological screening of these novel chemical entities.
Data Presentation: Representative Amide Coupling Reactions
The following table summarizes typical quantitative data for the amide coupling of this compound with various carboxylic acids and acylating agents. Please note that yields and purity are representative and can vary based on the specific substrate, reaction scale, and purification method.
| Acylating Agent/Carboxylic Acid | Coupling Method | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| Benzoic Acid | HATU/DIPEA | Ethyl 3-benzamido-6-methylpicolinate | 284.31 | 85-95 | >98% |
| Isobutyryl Chloride | Acyl Chloride | Ethyl 3-(isobutyramido)-6-methylpicolinate | 250.29 | 80-90 | >98% |
| Acetic Anhydride | Anhydride | Ethyl 3-acetamido-6-methylpicolinate | 222.24 | 90-98 | >99% |
| 4-Methoxybenzoic Acid | EDC/HOBt | Ethyl 3-(4-methoxybenzamido)-6-methylpicolinate | 314.34 | 82-92 | >98% |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a general and highly effective method for the coupling of carboxylic acids with this compound.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., Benzoic Acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equivalents) and HATU (1.2 equivalents).
-
Dissolve the solids in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Acyl Chloride-Mediated Amidation
This protocol is suitable for the rapid synthesis of amides from readily available acyl chlorides.
Materials:
-
This compound
-
Acyl chloride of interest (e.g., Isobutyryl Chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for the synthesis of amide derivatives from this compound.
Caption: A typical workflow for the biological evaluation of a library of synthesized picolinamide derivatives.
Applications in Drug Discovery
Amide derivatives of substituted picolinates, such as those derived from this compound, are of significant interest in drug discovery. The picolinamide core is a privileged scaffold found in numerous kinase inhibitors. For example, novel picolinamide-based derivatives have been investigated as potent VEGFR-2 kinase inhibitors, which play a crucial role in tumor angiogenesis.[1][4] Inhibition of such signaling pathways is a key strategy in modern cancer therapy.[2]
The synthetic protocols provided here enable the generation of a library of diverse amide derivatives. This library can then be subjected to a biological screening cascade to identify lead compounds for further development. A typical screening workflow begins with a primary assay, such as a cell viability assay against cancer cell lines, to identify compounds with cytotoxic effects.[1] Hits from the primary screen are then advanced to more specific secondary assays, such as in vitro kinase inhibition assays, to elucidate their mechanism of action. The data from these assays inform the structure-activity relationship (SAR) and guide the design of next-generation compounds with improved potency and pharmacokinetic properties.
References
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes: Ethyl 3-amino-6-methylpicolinate as a Versatile Starting Material for Novel Agrochemicals
Introduction
Ethyl 3-amino-6-methylpicolinate is a key heterocyclic building block for the synthesis of a variety of agrochemicals, particularly herbicides. Its substituted pyridine core is a common feature in a class of synthetic auxin herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants. The strategic functionalization of the picolinate scaffold allows for the fine-tuning of herbicidal activity, selectivity, and environmental profile. This document provides an overview of its application in the synthesis of novel herbicides, detailed experimental protocols for key transformations, and an explanation of the biological mode of action.
Synthetic Utility and Strategy
This compound offers several reactive sites for chemical modification. The amino group can be readily transformed into a variety of other functional groups, and the methyl group can be a site for further derivatization. A common strategy in the development of modern picolinate herbicides is the introduction of aryl or heteroaryl substituents at the 6-position of the pyridine ring. This has been shown to significantly enhance herbicidal efficacy.
A plausible and versatile synthetic approach starting from this compound involves a Sandmeyer-type reaction to introduce a halogen at the 3-position, followed by a cross-coupling reaction to install a desired aryl or heteroaryl moiety at the 6-position. Subsequent hydrolysis of the ethyl ester yields the active herbicidal acid.
Mode of Action: Synthetic Auxins
Herbicides derived from picolinic acids typically function as synthetic auxins. Their primary mode of action involves binding to the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5), which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1] This binding event initiates a cascade of cellular events:
-
Formation of a Co-receptor Complex: The herbicide-AFB5 complex facilitates the formation of a co-receptor complex with Aux/IAA transcriptional repressor proteins.[1]
-
Ubiquitination and Degradation: This ternary complex formation targets the Aux/IAA proteins for ubiquitination by the SCFAFB5 complex and subsequent degradation by the 26S proteasome.[1]
-
Activation of Auxin Response Genes: The degradation of Aux/IAA repressors leads to the de-repression of Auxin Response Factors (ARFs), which are transcription factors that activate the expression of auxin-responsive genes.[1]
-
Uncontrolled Growth and Plant Death: The resulting overexpression of these genes disrupts normal plant growth processes, leading to epinasty (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death.[1]
Molecular docking studies have shown that novel picolinate derivatives can exhibit strong binding affinity to the AFB5 receptor, correlating with their potent herbicidal activity.[2][3]
Experimental Protocols
The following protocols describe a representative synthetic sequence for the conversion of this compound to a hypothetical herbicidally active 6-aryl-picolinic acid.
Protocol 1: Synthesis of Ethyl 3-chloro-6-methylpicolinate
This protocol describes the conversion of the amino group of this compound to a chloro group via a Sandmeyer reaction.
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Dichloromethane (CH2Cl2)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude Ethyl 3-chloro-6-methylpicolinate, which can be purified by column chromatography.
-
Protocol 2: Synthesis of Ethyl 3-chloro-6-(4-fluorophenyl)picolinate
This protocol details the arylation of the 6-methyl group via a benzylic bromination followed by a Suzuki cross-coupling reaction.
-
Materials:
-
Ethyl 3-chloro-6-methylpicolinate
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl4)
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium Carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Benzylic Bromination: To a solution of Ethyl 3-chloro-6-methylpicolinate (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and a catalytic amount of BPO. Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 6-(bromomethyl)-3-chloropicolinate.
-
Suzuki Coupling: In a round-bottom flask, combine the crude Ethyl 6-(bromomethyl)-3-chloropicolinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq). Add a 2M aqueous solution of potassium carbonate (2.0 eq) and 1,4-dioxane.
-
Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain Ethyl 3-chloro-6-(4-fluorophenyl)picolinate.
-
Protocol 3: Synthesis of 3-chloro-6-(4-fluorophenyl)picolinic acid
This protocol describes the final hydrolysis of the ethyl ester to the active herbicidal carboxylic acid.
-
Materials:
-
Ethyl 3-chloro-6-(4-fluorophenyl)picolinate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve Ethyl 3-chloro-6-(4-fluorophenyl)picolinate (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
The resulting precipitate is the desired product, which can be collected by filtration, washed with cold water, and dried under vacuum.
-
Alternatively, the product can be extracted with ethyl acetate, and the organic layer dried and concentrated to yield the final product.
-
Data Presentation
The herbicidal activity of picolinic acid derivatives is often evaluated by measuring the inhibition of plant growth, for example, the root growth of Arabidopsis thaliana. The IC50 value, which is the concentration of the compound that causes 50% inhibition of growth, is a common metric for comparing the potency of different herbicides.
| Compound | Target Species | IC50 (µM) | Reference |
| Picloram | Arabidopsis thaliana | >10 | [4][5] |
| Clopyralid | Arabidopsis thaliana | >10 | [2] |
| Halauxifen-methyl | Arabidopsis thaliana | ~0.1 | [3] |
| Florpyrauxifen-benzyl | Arabidopsis thaliana | ~0.05 | [3] |
| Compound V-7 | Arabidopsis thaliana | 0.0022 | [3] |
| Compound V-8 | Post-emergence vs. broadleaf weeds | Better than Picloram at 300 g/ha | [3] |
| Compound S202 | Arabidopsis thaliana root growth | 78.4% inhibition at 0.5 µmol/L | [4][6] |
Note: The compounds listed above are examples of picolinic acid herbicides and may not be directly synthesized from this compound. The data is presented for comparative purposes to illustrate the potency of this class of herbicides.
Visualizations
Caption: Synthetic workflow for the conversion of this compound to a 6-aryl-picolinic acid herbicide.
Caption: Signaling pathway of synthetic auxin herbicides leading to plant death.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Multicomponent Reactions Involving Ethyl 3-amino-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 3-amino-6-methylpicolinate in multicomponent reactions (MCRs), particularly in the synthesis of fused heterocyclic scaffolds of medicinal interest. The protocols detailed below are based on the well-established Groebke-Blackburn-Bienaymé reaction, a powerful tool for the efficient construction of imidazo[1,2-a]pyridine derivatives.
Introduction
This compound is a valuable building block in medicinal chemistry due to its substituted pyridine core. Its primary amine functionality makes it an ideal component in various multicomponent reactions, enabling the rapid generation of molecular complexity from simple starting materials. One of the most prominent applications of this scaffold is in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction for the synthesis of substituted imidazo[1,2-a]pyridines.[1][2][3][4][5] This heterocyclic motif is a "drug prejudice" scaffold, forming the core of numerous marketed drugs such as Zolpidem and Alpidem.[6] The GBB reaction offers a convergent and atom-economical approach to this privileged structure by combining a 2-aminoazine, an aldehyde, and an isocyanide in a single synthetic step.[7][8]
Application: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylates
The reaction of this compound with a variety of aldehydes and isocyanides under acidic catalysis provides a straightforward route to a library of ethyl 3-substituted-2-aryl-6-methylimidazo[1,2-a]pyridine-8-carboxylates. These compounds are of significant interest in drug discovery, with related structures showing promise as antimycobacterial agents.
General Reaction Scheme
The three-component reaction proceeds by the initial condensation of this compound with an aldehyde to form a Schiff base. Subsequent protonation activates the imine for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. Intramolecular cyclization by the pyridine nitrogen atom, followed by tautomerization, affords the final aromatic imidazo[1,2-a]pyridine product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 3-(tert-butylamino)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridine-8-carboxylate
Materials:
-
This compound (1.0 equiv)
-
4-Chlorobenzaldehyde (1.0 equiv)
-
tert-Butyl isocyanide (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 equiv)
-
Methanol (0.5 M solution)
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.25 mmol, 1.0 equiv), 4-chlorobenzaldehyde (0.25 mmol, 1.0 equiv), and methanol (0.5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (0.25 mmol, 1.0 equiv) to the reaction mixture.
-
Finally, add p-toluenesulfonic acid monohydrate (0.025 mmol, 0.1 equiv) to the flask.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.[9]
Data Presentation
Table 1: Scope of the Groebke-Blackburn-Bienaymé Reaction with this compound
| Entry | Aldehyde (R¹) | Isocyanide (R²) | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Ethyl 3-(tert-butylamino)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridine-8-carboxylate | 85 |
| 2 | Benzaldehyde | tert-Butyl isocyanide | Ethyl 3-(tert-butylamino)-6-methyl-2-phenylimidazo[1,2-a]pyridine-8-carboxylate | 88 |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | Ethyl 3-(tert-butylamino)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-8-carboxylate | 92 |
| 4 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Ethyl 3-(tert-butylamino)-6-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-8-carboxylate | 78 |
| 5 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Ethyl 3-(cyclohexylamino)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridine-8-carboxylate | 82 |
| 6 | Benzaldehyde | Cyclohexyl isocyanide | Ethyl 3-(cyclohexylamino)-6-methyl-2-phenylimidazo[1,2-a]pyridine-8-carboxylate | 86 |
Note: The yields presented are hypothetical but are based on typical yields reported for similar Groebke-Blackburn-Bienaymé reactions.[7][10]
Visualizations
Diagram 1: Reaction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthetic Pathways to Bioactive Molecules Utilizing Ethyl 3-amino-6-methylpicolinate: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, Ethyl 3-amino-6-methylpicolinate serves as a versatile scaffold for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors, leveraging the unique chemical reactivity of this starting material. The methodologies outlined herein are based on established synthetic transformations, offering a reproducible guide for laboratory application.
This compound is a substituted pyridine derivative characterized by an amino group at the 3-position and a methyl group at the 6-position, with an ethyl ester at the 2-position. This arrangement of functional groups allows for a variety of chemical modifications, making it an attractive starting point for the construction of complex heterocyclic systems with potential therapeutic applications. The primary amino group is a key handle for introducing diverse functionalities through reactions such as acylation, sulfonylation, and condensation.
Application Note 1: Synthesis of Novel Kinase Inhibitors
The pyridine core is a well-established pharmacophore in the design of kinase inhibitors. The strategic functionalization of this compound can lead to the development of potent and selective inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.
A common synthetic strategy involves the acylation or sulfonylation of the 3-amino group to introduce moieties that can interact with the ATP-binding site of kinases. Subsequent modifications of the ester group or the pyridine ring can further enhance binding affinity and selectivity.
General Synthetic Workflow
The overall workflow for the synthesis of kinase inhibitors from this compound typically involves a multi-step process.
Caption: General workflow for synthesizing kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations in the synthesis of bioactive molecules from this compound.
Protocol 1: General Procedure for N-Acylation
This protocol describes the acylation of the 3-amino group of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes.
Protocol 2: General Procedure for N-Sulfonylation
This protocol details the reaction of this compound with a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of intermediates and final products.
Table 1: Synthesis of Acylated Derivatives
| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| Acetyl Chloride | Ethyl 3-acetamido-6-methylpicolinate | 222.24 | 85-95 | >98% |
| Benzoyl Chloride | Ethyl 3-benzamido-6-methylpicolinate | 284.31 | 80-90 | >98% |
| 4-Methoxybenzoyl Chloride | Ethyl 3-(4-methoxybenzamido)-6-methylpicolinate | 314.34 | 75-85 | >97% |
Table 2: Synthesis of Sulfonylated Derivatives
| Sulfonylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| Benzenesulfonyl Chloride | Ethyl 3-(phenylsulfonamido)-6-methylpicolinate | 320.37 | 70-80 | >98% |
| 4-Toluenesulfonyl Chloride | Ethyl 6-methyl-3-(tosylamino)picolinate | 334.39 | 75-85 | >98% |
| 4-Nitrobenzenesulfonyl Chloride | Ethyl 6-methyl-3-(4-nitrophenylsulfonamido)picolinate | 365.36 | 65-75 | >97% |
Signaling Pathway Visualization
The synthesized kinase inhibitors often target specific signaling pathways implicated in disease. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be modulated by these compounds.
Caption: A generic kinase signaling pathway.
This document serves as a foundational guide for the utilization of this compound in the synthesis of bioactive molecules. The provided protocols and data are intended to be a starting point for further research and development in the pursuit of novel therapeutics. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-amino-6-methylpicolinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-amino-6-methylpicolinate. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent synthetic strategy involves the esterification of 3-amino-6-methylpicolinic acid. This is typically achieved through Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The overall transformation is the conversion of a carboxylic acid to its corresponding ethyl ester.
Q2: What are the critical parameters to control during the esterification reaction?
A2: The key parameters to optimize for a successful esterification are:
-
Temperature: The reaction is typically performed at reflux to ensure a reasonable reaction rate.
-
Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion and avoid potential side reactions from prolonged heating.
-
Catalyst Concentration: An adequate amount of acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. However, excessive amounts can lead to dehydration or other side reactions.
-
Water Removal: As esterification is a reversible reaction, removing the water formed as a byproduct will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or a drying agent.
Q3: What are some common impurities that can form during the synthesis?
A3: Potential impurities include unreacted 3-amino-6-methylpicolinic acid, side products from the decomposition of the starting material or product under harsh acidic conditions, and residual solvent or catalyst. If the starting picolinic acid is not pure, those impurities may also be carried through the reaction.
Q4: How can I purify the final product, this compound?
A4: The most common purification methods are recrystallization and column chromatography.[1][2]
-
Recrystallization: This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for effective purification.
-
Column Chromatography: For separating mixtures with similar polarities, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be very effective.[1][3]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reaction Time: Monitor the reaction using TLC or HPLC to ensure it has gone to completion. Extend the reaction time if necessary. - Check Reaction Temperature: Ensure the reaction mixture is maintained at the optimal reflux temperature. |
| Ineffective Catalyst | - Use a Fresh Catalyst: Ensure the acid catalyst (e.g., sulfuric acid) is not old or contaminated. - Optimize Catalyst Loading: The amount of catalyst may need to be adjusted. Typically, a catalytic amount is sufficient. |
| Presence of Water | - Use Anhydrous Reagents: Ensure that the ethanol and any other solvents used are anhydrous. - Remove Water Byproduct: Consider using a Dean-Stark trap or adding a dehydrating agent to remove water as it is formed and drive the reaction forward. |
| Poor Quality Starting Material | - Verify Purity of 3-amino-6-methylpicolinic acid: Impurities in the starting material can inhibit the reaction. Purify the starting material if necessary. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Decomposition | - Lower Reaction Temperature: If the product or starting material is sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration. - Reduce Catalyst Concentration: Excessive acid can sometimes promote side reactions. |
| Side Reactions of the Amino Group | - Protecting Group Strategy: In some cases, the amino group might interfere with the esterification. While less common for simple esterifications, a protecting group strategy could be employed if significant side reactions are observed. |
Experimental Protocols
Representative Protocol for Fischer Esterification of 3-amino-6-methylpicolinic Acid
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
3-amino-6-methylpicolinic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-6-methylpicolinic acid (1.0 eq.) in anhydrous ethanol (10-20 volumes).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1][2][3]
Data Presentation
Table 1: Representative Reaction Parameters for Esterification
| Parameter | Recommended Range | Notes |
| Reactant Ratio (Acid:Alcohol) | 1 : 10 to 1 : 20 (v/v) | Using the alcohol as the solvent drives the equilibrium towards the product. |
| Catalyst Loading (H₂SO₄) | 0.1 - 0.2 equivalents | A catalytic amount is sufficient. Higher amounts can lead to charring. |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Ensures a reasonable reaction rate. |
| Reaction Time | 4 - 8 hours | Monitor by TLC or HPLC for completion. |
Table 2: Troubleshooting Guide Summary
| Issue | Primary Checks | Recommended Actions |
| Low Yield | Reaction completeness, catalyst activity, presence of water. | Extend reaction time, use fresh catalyst, ensure anhydrous conditions. |
| Impurity Formation | Reaction temperature, catalyst concentration. | Lower temperature, reduce catalyst amount. |
| Purification Difficulty | Inappropriate solvent system. | Screen different solvents for recrystallization or optimize the eluent for chromatography. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Common side reactions and byproducts with Ethyl 3-amino-6-methylpicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-amino-6-methylpicolinate. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis, purification, and use in various experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield during the synthesis of this compound. What are the common causes and how can I optimize the reaction?
A1: Low yields in the synthesis of this compound can arise from several factors, depending on the synthetic route. The two most common routes are the amination of an appropriate precursor or the esterification of 3-amino-6-methylpicolinic acid.
Troubleshooting for Amination Route (e.g., from a halogenated precursor):
-
Incomplete Reaction: The amination of pyridines can be sluggish. Ensure you are using an appropriate catalyst (e.g., a copper-based catalyst for amination with ammonia) and that the reaction temperature and time are optimized. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvents. Ensure all reagents and solvents are of high purity and anhydrous where required.
-
Side Reactions: Dimerization of the starting material or reaction of the amino group with another molecule of the starting material can occur.[1]
Troubleshooting for Esterification Route (e.g., from 3-amino-6-methylpicolinic acid):
-
Equilibrium Limitations: Fischer esterification is an equilibrium process. To drive the reaction towards the product, use a large excess of ethanol (it can often be used as the solvent) or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.
-
Steric Hindrance: While not severe in this molecule, steric hindrance can slow down the reaction. Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used.
-
N-Acylurea Formation: If using coupling agents like dicyclohexylcarbodiimide (DCC), a common side reaction is the formation of N-acylurea byproducts, which can be difficult to remove.
Q2: What are the most common impurities and byproducts I should look for when working with this compound?
A2: The impurity profile of this compound largely depends on the synthetic route employed.
| Impurity/Byproduct | Potential Origin | Analytical Detection Method |
| 3-Amino-6-methylpicolinic acid | Incomplete esterification | LC-MS, HPLC, ¹H NMR (absence of ethyl group signals) |
| Unreacted halogenated precursor | Incomplete amination | GC-MS, LC-MS |
| Dimerized pyridines | Side reaction during amination | LC-MS, Mass Spectrometry |
| Over-alkylated products (e.g., ethylated amino group) | Side reaction during esterification or subsequent steps | LC-MS, ¹H NMR |
| Hydrolyzed product (the carboxylic acid) | Exposure to moisture or non-neutral pH during workup or storage | LC-MS, HPLC |
Q3: My purified this compound is showing signs of degradation. What are the stability issues and proper storage conditions?
A3: this compound, like many aminopyridine derivatives, can be sensitive to light, air, and moisture.
-
Oxidation: The amino group on the pyridine ring can be susceptible to oxidation, leading to colored impurities. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of acid or base. Ensure the compound is stored in a dry environment and that any solvents used for storage are anhydrous.
-
Storage Recommendations: Store this compound in a tightly sealed, amber-colored vial at low temperatures (2-8 °C is often recommended) under an inert atmosphere.
Experimental Protocols
Protocol 1: Synthesis of this compound via Copper-Catalyzed Amination of Ethyl 3-bromo-6-methylpicolinate (Adapted)
This protocol is adapted from general procedures for the copper-catalyzed amination of bromopyridines.
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine Ethyl 3-bromo-6-methylpicolinate (1.0 eq), Cu₂O (0.05 eq), and K₂CO₃ (0.2 eq).
-
Reagent Addition: Add ethylene glycol as the solvent, followed by aqueous ammonia (28%, 20 eq) and N,N'-dimethylethylenediamine (DMEDA) (0.1 eq).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 60-80 °C with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound via Fischer Esterification of 3-amino-6-methylpicolinic acid (Adapted)
This protocol is a standard Fischer esterification procedure.
-
Reaction Setup: To a round-bottom flask, add 3-amino-6-methylpicolinic acid (1.0 eq) and a large excess of anhydrous ethanol (can be used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
Workup: Cool the reaction mixture to room temperature and slowly neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Visualizations
References
Troubleshooting low yields in reactions with Ethyl 3-amino-6-methylpicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-amino-6-methylpicolinate. The following sections address common issues encountered during reactions involving this reagent, focusing on optimizing reaction yields and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where this compound is used as a starting material?
A1: this compound is a versatile building block typically employed in the synthesis of more complex heterocyclic structures. The primary reactive sites are the amino group and the pyridine ring, making it suitable for:
-
Amide Bond Formation: The amino group can be acylated with carboxylic acids or their derivatives to form amides.
-
N-Arylation/N-Alkylation: The amino group can undergo coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or alkyl halides.
-
Heterocycle Synthesis: It can serve as a precursor for the construction of fused ring systems, for instance, through reactions analogous to the Pictet-Spengler cyclization.
-
Substitution Reactions: The pyridine ring can potentially undergo nucleophilic or electrophilic substitution, depending on the reaction conditions.
Q2: The purity of my this compound seems to be affecting my reaction yield. What are the critical purity parameters to consider?
A2: The purity of starting materials is crucial for the success of any chemical synthesis. For this compound, pay close attention to:
-
Residual Starting Materials: Impurities from its synthesis, such as the corresponding nitro compound or carboxylic acid, can interfere with subsequent reactions.
-
Water Content: The presence of water can be detrimental in moisture-sensitive reactions, such as those involving organometallics or highly reactive acylating agents.
-
Metal Impurities: Trace metals from previous synthetic steps can sometimes poison catalysts used in cross-coupling reactions.
It is highly recommended to use material of high purity (≥98%) and to ensure it is thoroughly dried before use, especially in anhydrous reactions.
Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A3: Side reactions can significantly lower the yield of the desired product. Common side reactions with this compound include:
-
Over-alkylation/acylation: The amino group can sometimes react more than once, especially with highly reactive electrophiles.
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Ring Substitution: Under certain conditions, substitution on the pyridine ring may compete with reaction at the amino group.
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, which may be present in your reaction or during workup.
-
Dimerization: Self-condensation or reaction between two molecules of the starting material can occur under some conditions.
Troubleshooting Guides
Low Yield in Amide Bond Formation
Amide coupling reactions with aminopyridines can be challenging due to the reduced nucleophilicity of the amino group compared to aliphatic amines. If you are experiencing low yields, consider the following:
Problem: Low conversion of this compound to the desired amide.
| Possible Cause | Suggested Solution |
| Insufficiently activated carboxylic acid | Use a more potent coupling agent. If standard reagents like EDC/HOBt fail, consider HATU, HBTU, or T3P. |
| Low nucleophilicity of the aminopyridine | Add a non-nucleophilic base like DIEA or NMM to scavenge the acid produced and free up the amine. In some cases, a catalytic amount of DMAP can enhance the reaction rate. |
| Formation of an unreactive anhydride from the carboxylic acid | Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with catalytic DMF. Then, react the acid chloride with this compound, often in the presence of a base like pyridine or triethylamine. |
| Steric hindrance | If either the carboxylic acid or the aminopicolinate is sterically hindered, prolonged reaction times and elevated temperatures may be necessary. |
| Poor solvent choice | Ensure your solvent can dissolve all reactants. DMF, DMAc, and NMP are often good choices for amide couplings. |
Experimental Protocol: Amide Formation via Acid Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM or toluene.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Low Yield in Heterocycle Synthesis (Pictet-Spengler Type Reactions)
While not a classical β-arylethylamine, the aminopicolinate scaffold can be used to construct fused heterocyclic systems in reactions that follow a similar mechanistic pathway to the Pictet-Spengler reaction, involving the condensation with an aldehyde or ketone followed by an intramolecular cyclization.
Problem: Low yield of the desired fused heterocycle.
| Possible Cause | Suggested Solution |
| Inefficient imine/iminium ion formation | Ensure anhydrous conditions. Use a dehydrating agent like molecular sieves. The choice of acid catalyst is critical; screen Lewis acids (e.g., TiCl₄, Sc(OTf)₃) and Brønsted acids (e.g., TFA, PPA). |
| Low electrophilicity of the carbonyl compound | Use a more reactive aldehyde or ketone. Electron-withdrawing groups on the carbonyl component can increase its reactivity. |
| Reversibility of the reaction | Remove water as it forms using a Dean-Stark apparatus, especially at elevated temperatures. |
| Decomposition of starting material or product | The reaction may be sensitive to strong acids or high temperatures. Screen milder conditions first. |
| Incorrect regioselectivity of cyclization | The electronic nature of the pyridine ring will dictate the position of cyclization. If multiple products are formed, modification of the reaction conditions (catalyst, solvent, temperature) may favor the desired regioisomer. |
Experimental Protocol: General Procedure for Pictet-Spengler Type Cyclization
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene, DCE) under an inert atmosphere, add the aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of a suitable acid (e.g., trifluoroacetic acid, 10-20 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). A Dean-Stark trap can be used to remove water if the reaction is run at reflux in a suitable solvent like toluene.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 3-amino-6-methylpicolinate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for catalyst selection in cross-coupling reactions involving Ethyl 3-amino-6-methylpicolinate.
The functionalization of pyridine scaffolds is a critical process in the development of novel therapeutics and functional materials. This compound, a substituted aminopyridine, presents unique challenges in cross-coupling reactions due to the coordinating nature of the pyridine nitrogen and the amino group, which can lead to catalyst inhibition. This guide offers insights and practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the inherent properties of the aminopyridine core. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The presence of the amino group can also contribute to catalyst poisoning. Furthermore, electron-rich aminopyridines can be less reactive in oxidative addition, a key step in the catalytic cycle.
Q2: Do I need to protect the amino group on this compound before performing a cross-coupling reaction?
A2: Not necessarily. While protection of the amino group can sometimes prevent catalyst inhibition, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are often effective for coupling unprotected aminopyridines.[1] For instance, Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine, a close structural analog, has been successfully performed without protection of the amine.[2] However, if catalyst inhibition is suspected, converting the amine to an acetamide can be a viable strategy.[2]
Q3: Which type of palladium catalyst is best suited for cross-coupling with this substrate?
A3: For Suzuki-Miyaura and Buchwald-Hartwig reactions with aminopyridines, catalyst systems composed of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand are generally preferred. Ligands such as XPhos, SPhos, and RuPhos have shown great success in mitigating the challenges associated with nitrogen-containing heterocycles. Pre-formed palladium catalysts incorporating these ligands are also excellent choices.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
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Homocoupling: Dimerization of the boronic acid or the halide starting material. This can often be minimized by ensuring strictly anaerobic conditions.
-
Protodeboronation: Loss of the boronic acid group and its replacement with a hydrogen atom. This can be more prevalent with electron-deficient heteroaryl boronic acids.
-
Dehalogenation: Replacement of the halide on the picolinate with a hydrogen atom.
Q5: Can I use microwave irradiation to accelerate the reaction?
A5: Yes, microwave irradiation can be a very effective technique to reduce reaction times for Suzuki-Miyaura couplings with aminopyridines, often from hours to minutes.[1] It is crucial to use a sealed microwave vial and to carefully optimize the temperature and irradiation time for your specific substrates.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction is not proceeding, or the yield is very low. What should I check first?
Answer:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). The formation of palladium black is an indicator of catalyst decomposition.
-
Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.
-
Reagent Quality: Verify the purity of your starting materials (the halogenated picolinate and the coupling partner) and the base. Impurities can poison the catalyst.
-
Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Poor solubility can significantly hinder the reaction rate.
Issue 2: Significant Side Product Formation
Question: I am observing a significant amount of homocoupling product from my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
Answer:
-
Rigorous Degassing: Homocoupling of boronic acids is often promoted by the presence of oxygen. Ensure your solvents and reaction mixture are thoroughly degassed.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can minimize the presence of Pd(II) at the beginning of the reaction, which can promote homocoupling.
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Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.
Question: My starting halide is being consumed, but I am not getting the desired product. Instead, I see a dehalogenated product. What is happening?
Answer: Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the solvent acting as hydride sources.
-
Screen Different Bases: Switch to a non-hydridic base. For example, if you are using a base that could potentially provide a hydride, consider switching to a carbonate or phosphate base.
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Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity to minimize potential sources of hydrides.
Data Presentation: Recommended Catalyst Systems
Disclaimer: The following data is based on studies with structurally similar compounds, such as 3-amino-5-bromopyridine and 5-bromo-2-methylpyridin-3-amine, and should be used as a starting point for optimization with this compound.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 | 70-90 | [2] |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF / H₂O | 120 (Microwave) | ~80 | [1] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | High | General recommendation |
| XPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 80-100 | High | General recommendation |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | Good to Excellent | General recommendation |
| RuPhos Pd G3 | K₂CO₃ | t-BuOH | 80-100 | Good to Excellent | General recommendation |
| BrettPhos Pd G3 | LHMDS | Toluene | 80-110 | Good to Excellent | General recommendation |
Experimental Protocols
Disclaimer: These protocols are based on procedures for the structurally similar 3-amino-5-bromopyridine and should be adapted and optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling (Conventional Heating)
Materials:
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Halogenated this compound (e.g., 5-bromo derivative) (1.0 eq)
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Arylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
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Potassium phosphate (K₃PO₄) (2.0 eq)
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1,4-Dioxane (degassed)
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Water (degassed)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry round-bottom flask or reaction vial, add the halogenated picolinate, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
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Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the picolinate).[1]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
Halogenated this compound (e.g., 5-bromo derivative) (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the anhydrous, degassed toluene and stir for a few minutes.
-
Add the halogenated picolinate and the amine coupling partner to the mixture.
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Seal the tube and heat the reaction mixture to 100 °C with stirring.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
Preventing decomposition of Ethyl 3-amino-6-methylpicolinate during reactions
Technical Support Center: Ethyl 3-amino-6-methylpicolinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to two primary decomposition pathways:
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Oxidation: The aminopyridine core can be oxidized, particularly under harsh conditions. The exocyclic amino group is vulnerable to oxidation, potentially forming nitroso or nitro derivatives. The pyridine nitrogen can also be oxidized to an N-oxide, altering the electronic properties and reactivity of the molecule.
-
Hydrolysis: The ethyl ester functionality is prone to hydrolysis under either acidic or basic conditions, yielding the corresponding carboxylic acid, 3-amino-6-methylpicolinic acid.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Both highly acidic and basic conditions can promote decomposition.
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Acidic Conditions (pH < 4): While the compound may exhibit reasonable stability in mildly acidic conditions, strong acids can catalyze the hydrolysis of the ester group.
-
Neutral to Mildly Basic Conditions (pH 7-9): The compound is relatively stable in this range, though the presence of strong nucleophiles can still pose a risk.
-
Strongly Basic Conditions (pH > 10): Strong bases will readily catalyze the hydrolysis of the ethyl ester to the corresponding carboxylate salt.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[1] The container should be tightly sealed to prevent exposure to moisture and air, as the compound can be sensitive to both.
Q4: Are there any known incompatible reagents to avoid when working with this compound?
A4: Yes, avoid strong oxidizing agents (e.g., hydrogen peroxide, nitric acid), as they can lead to the oxidation of the amino group or the pyridine ring. Also, be cautious with strong acids and bases if the integrity of the ester group is to be maintained.
Troubleshooting Guides for Common Reactions
Acylation Reactions
Issue: Low yield of the desired N-acylated product and formation of unknown impurities.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Decomposition by Strong Base | If using a strong, non-nucleophilic base (e.g., NaH, LDA), ensure the reaction is conducted at low temperatures (e.g., 0 °C to -78 °C) to prevent deprotonation at other sites or base-catalyzed ester hydrolysis. Consider using a milder organic base like triethylamine or pyridine. |
| Di-acylation | The amino group can potentially be acylated twice. Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents). Add the acylating agent slowly to the reaction mixture at a low temperature to control the reaction. |
| Oxidation of the Starting Material | Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent air oxidation. Use de-gassed solvents. |
| Ester Hydrolysis | During aqueous workup, use a mild base like saturated sodium bicarbonate solution to neutralize any excess acid. Avoid prolonged exposure to strongly acidic or basic aqueous solutions. |
Suzuki-Miyaura Coupling Reactions
Issue: Formation of significant byproducts such as de-halogenated starting material or homo-coupled products.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of the Boronic Acid/Ester | This side reaction involves the replacement of the boronic acid group with a hydrogen atom. Use anhydrous solvents and reagents to minimize water content. Choose a base carefully; non-aqueous bases or fluoride-based bases can sometimes suppress this pathway. |
| Homocoupling of the Boronic Acid/Ester | This occurs when two molecules of the organoboron compound couple with each other. Ensure the palladium catalyst is in the Pd(0) oxidation state before the addition of the reagents. Adding a small amount of a reducing agent like triphenylphosphine can sometimes help. |
| Decomposition of the Aminopicolinate | The basic conditions of the Suzuki coupling can lead to ester hydrolysis. Consider using milder bases such as potassium carbonate or cesium carbonate. Running the reaction at the lowest effective temperature can also minimize this side reaction. |
| Inhibition of the Catalyst | The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, inhibiting its activity. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this effect. |
Data on Stability and Decomposition
The following table summarizes the expected stability of this compound under various conditions and the likely decomposition products.
| Condition | Parameter | Expected Stability | Potential Decomposition Products | Prevention/Mitigation |
| pH | < 4 (Strongly Acidic) | Low to Moderate | 3-amino-6-methylpicolinic acid | Avoid prolonged exposure to strong acids. |
| 4 - 6 (Mildly Acidic) | Good | Minor ester hydrolysis | Use a buffer system if possible. | |
| 7 - 9 (Neutral/Mildly Basic) | Excellent | - | Ideal working pH range. | |
| > 10 (Strongly Basic) | Low | 3-amino-6-methylpicolinate salt | Use milder bases (e.g., K₂CO₃) and lower temperatures. | |
| Temperature | < 0 °C | Excellent | - | Ideal for long-term storage and sensitive reactions. |
| 0 - 40 °C | Good | - | Suitable for most reactions and short-term storage. | |
| 40 - 80 °C | Moderate | Increased rate of hydrolysis/oxidation | Use the lowest effective temperature for reactions. | |
| > 80 °C | Low | Potential for thermal decomposition | Avoid high temperatures unless necessary for the reaction. | |
| Atmosphere | Inert (N₂, Ar) | Excellent | - | Recommended for all reactions and storage. |
| Air (Oxygen) | Moderate | Oxidized byproducts (N-oxides, nitro compounds) | Purge reaction vessels with an inert gas. | |
| Reagents | Strong Oxidizing Agents | Low | N-oxides, nitro compounds | Avoid reagents like H₂O₂, KMnO₄, etc. |
| Strong Reducing Agents | Good | - | Generally stable to common reducing agents. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a standard method for the N-acylation of this compound using an acyl chloride.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add anhydrous triethylamine (1.2 equivalents) dropwise.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated Ethyl 3-amino-6-picolinate derivative with a boronic acid.
-
Preparation: To a dry Schlenk flask, add the halogenated Ethyl 3-amino-6-picolinate derivative (1.0 equivalent), the boronic acid or boronic ester (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Addition of Solvent and Base: Add a degassed solvent (e.g., dioxane/water mixture) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 equivalents).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Experimental workflow for the N-acylation reaction.
References
Scale-up challenges in the synthesis of Ethyl 3-amino-6-methylpicolinate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 3-amino-6-methylpicolinate and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key challenges at each step during scale-up?
A common and plausible synthetic route starts from commercially available 2,5-lutidine (3,6-dimethylpyridine). The key steps and their associated scale-up challenges are outlined below.
-
Step 1: Oxidation of 2,5-Lutidine to 6-Methylnicotinic Acid. A significant challenge in this step is controlling the regioselectivity of the oxidation to favor the formation of 6-methylnicotinic acid over 5-methylpicolinic acid. On a larger scale, heat management during the oxidation reaction is critical to prevent over-oxidation and the formation of pyridine-2,5-dicarboxylic acid.[1]
-
Step 2: Nitration of 6-Methylnicotinic Acid. The introduction of a nitro group at the 3-position is often performed using a mixture of nitric and sulfuric acids. Key scale-up challenges include the highly exothermic nature of the reaction, requiring careful temperature control, and the potential for the formation of isomeric byproducts.[1]
-
Step 3: Esterification to Ethyl 3-nitro-6-methylpicolinate. This step involves the conversion of the carboxylic acid to its ethyl ester. On a large scale, achieving complete conversion without side reactions, such as degradation of the nitro group, can be challenging. Efficient removal of water is crucial to drive the equilibrium towards the product.
-
Step 4: Reduction of the Nitro Group. The final step is the reduction of the nitro group to an amine. A common method is catalytic hydrogenation. Scale-up challenges include ensuring efficient mixing of the catalyst, substrate, and hydrogen, managing the exothermic reaction, and handling the potentially pyrophoric catalyst (e.g., Pd/C) safely. Incomplete reduction can lead to nitroso or hydroxylamine impurities.[1][2]
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives and how can they be controlled?
Impurity profiles can vary based on the synthetic route and reaction conditions. Below is a table summarizing common impurities, their origin, and control strategies.
| Impurity Name | Origin | Control Strategy |
| 5-Methylpicolinic acid | Incomplete regioselectivity in the oxidation of 2,5-lutidine | Optimize oxidation conditions (temperature, oxidant concentration). |
| Pyridine-2,5-dicarboxylic acid | Over-oxidation of 2,5-lutidine or 6-methylnicotinic acid[1] | Careful control of reaction time and temperature during oxidation. |
| Isomeric nitration products | Lack of complete regioselectivity during nitration | Optimize nitrating agent and reaction temperature. |
| Unreacted Ethyl 3-nitro-6-methylpicolinate | Incomplete reduction of the nitro group | Ensure sufficient catalyst loading, hydrogen pressure, and reaction time. |
| Nitroso or hydroxylamine intermediates | Incomplete reduction of the nitro group[1] | Monitor reaction to completion; adjust reduction conditions. |
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation of 2,5-Lutidine
-
Symptom: The yield of 6-methylnicotinic acid is significantly lower than expected, with a complex mixture of byproducts observed by HPLC.
-
Possible Cause: Over-oxidation due to poor temperature control or prolonged reaction time.
-
Troubleshooting Steps:
-
Improve Heat Dissipation: Ensure the reactor has adequate cooling capacity for the scale of the reaction. For highly exothermic oxidations, consider a semi-batch process where the oxidant is added gradually.
-
Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to monitor the consumption of the starting material and the formation of the product and byproducts. Stop the reaction once the optimal conversion is reached.
-
Optimize Oxidant Stoichiometry: Carefully control the molar ratio of the oxidizing agent to the substrate.
-
Problem 2: Incomplete Nitration and Formation of Isomers
-
Symptom: Significant amounts of starting material (6-methylnicotinic acid) remain after the reaction, and multiple nitrated isomers are detected.
-
Possible Cause: Inadequate nitrating conditions or insufficient mixing on a larger scale.
-
Troubleshooting Steps:
-
Control Temperature: Maintain a low and consistent temperature during the addition of the nitrating mixture to minimize side reactions.
-
Ensure Efficient Mixing: Use appropriate agitation to ensure homogeneous mixing of the reactants, which is crucial for consistent nitration and to avoid localized overheating.
-
Adjust Acid Concentration: The ratio of sulfuric acid to nitric acid can influence the reactivity and selectivity of the nitration. This may need to be re-optimized at a larger scale.
-
Problem 3: Difficulties with Catalytic Hydrogenation on Scale-up
-
Symptom: The reduction of the nitro group is slow or stalls, and filtering the catalyst on a large scale is problematic.
-
Possible Cause: Catalyst deactivation, poor mass transfer of hydrogen, or issues with catalyst handling and filtration.
-
Troubleshooting Steps:
-
Catalyst Selection and Handling: Ensure the catalyst is not poisoned by impurities from previous steps. Handle the catalyst under an inert atmosphere to prevent deactivation.
-
Improve Hydrogen Mass Transfer: Increase agitation speed and hydrogen pressure to improve the dissolution of hydrogen in the reaction medium.
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Optimize Filtration: For large-scale operations, consider using a filter press or a contained filtration system to safely handle the pyrophoric catalyst. A celite pad can aid in the removal of fine catalyst particles.[2]
-
Experimental Protocols
General Protocol for the Reduction of Ethyl 3-nitro-6-methylpicolinate
-
Vessel Preparation: To a suitable hydrogenation reactor, add Ethyl 3-nitro-6-methylpicolinate (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-20 volumes).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) (typically 1-5 mol% Pd).[2]
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.[2]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Managing Regioselectivity in Reactions of Ethyl 3-amino-6-methylpicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-amino-6-methylpicolinate. The information is designed to help manage and control regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions of this compound?
A1: The regiochemical outcome of reactions on this compound is primarily governed by the electronic properties of the substituents on the pyridine ring. The key factors are:
-
Amino Group (-NH₂ at C3): This is a strong electron-donating group (EDG) and a powerful ortho-, para-director for electrophilic aromatic substitution (EAS).[1][2][3][4] It strongly activates the ring towards electrophilic attack.
-
Ethyl Ester Group (-COOEt at C2): This is an electron-withdrawing group (EWG) and acts as a meta-director.[1] It deactivates the ring for EAS.
-
Methyl Group (-CH₃ at C6): This is a weak electron-donating group that provides mild activation.
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Pyridine Nitrogen: The nitrogen atom itself is electron-withdrawing, which deactivates the ring towards EAS compared to benzene.[5]
In electrophilic reactions, the directing effects of these groups compete. The powerful activating and directing effect of the amino group at C3 is generally the dominant factor.
Q2: Which positions on the pyridine ring are most susceptible to electrophilic attack?
A2: The C3-amino group directs electrophiles to the C2, C4, and C6 positions. Since the C2 and C6 positions are already substituted, the most likely position for electrophilic aromatic substitution is the C4 position . The C5 position is meta to the activating amino group and para to the deactivating ester group, making it less favorable for electrophilic attack.
Q3: Can the amino group be converted to other functional groups, and how does this impact subsequent reactions?
A3: Yes, the amino group at C3 can be readily converted into a diazonium salt, which is a versatile intermediate. This diazonium salt can then be replaced by various nucleophiles through reactions like the Sandmeyer reaction to introduce halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups.[6][7][8][9] This transformation is crucial as it removes the strong directing influence of the amino group and can install a good leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.
Q4: Is nucleophilic aromatic substitution (SNAr) a viable strategy for this molecule?
A4: Direct SNAr on the unsubstituted pyridine ring of this compound is unlikely as there is no suitable leaving group. However, SNAr becomes a viable and powerful strategy after converting the C3-amino group into a halide (e.g., -Br or -Cl) via a Sandmeyer reaction. The resulting 3-halopicolinate ester is then activated for SNAr at the C3 position by the electron-withdrawing ester group at C2 and the pyridine nitrogen.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Bromination
Problem: During electrophilic bromination (e.g., with NBS or Br₂/AcOH), a mixture of products is obtained, or the reaction does not proceed to completion.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Ring Activation | Ensure the reaction is performed under non-acidic or weakly acidic conditions. Strong acids can protonate the C3-amino group, converting it into a deactivating -NH₃⁺ group, which will hinder electrophilic attack. | The directing and activating effect of the amino group is only present when it is in its neutral form. |
| Steric Hindrance | Use a less bulky brominating agent. For example, if using a bulky N-bromosuccinimide derivative, switch to elemental bromine. | The C4 position is flanked by the C3-amino and C5-hydrogen, which should be accessible, but bulky reagents might face some hindrance. |
| Incorrect Solvent Choice | Employ a solvent that can stabilize the electrophilic intermediate. Acetic acid or dichloromethane are common choices. | Solvent polarity can influence the reaction rate and selectivity by stabilizing charged intermediates. |
| Low Reaction Temperature | If a mixture of isomers is observed, try running the reaction at a lower temperature (e.g., 0 °C to -20 °C) to enhance selectivity. | Lower temperatures often favor the formation of the thermodynamically more stable product and can improve regioselectivity. |
Issue 2: Incomplete or Unsuccessful Diazotization of the Amino Group
Problem: The conversion of the C3-amino group to a diazonium salt is incomplete, leading to low yields in subsequent Sandmeyer reactions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Temperature Too High | Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite. | Aryl diazonium salts are often unstable at higher temperatures and can decompose, reducing the yield. |
| Incorrect Acid Concentration | Use a sufficient excess of a strong, non-nucleophilic acid (e.g., H₂SO₄ or HCl). | The acid is required to generate nitrous acid (HNO₂) from sodium nitrite and to keep the reaction medium acidic to prevent unwanted side reactions of the diazonium salt. |
| Precipitation of Starting Material | Ensure the starting aminopicolinate is fully dissolved in the acidic solution before adding sodium nitrite. | If the substrate is not fully dissolved, the diazotization reaction will be slow and incomplete. |
| Premature Decomposition | Use the generated diazonium salt solution immediately in the subsequent reaction without isolation. | Diazonium salts are typically not isolated due to their instability and potential explosive nature when dry. |
Experimental Protocols
Protocol 1: Regioselective Bromination at the C4-Position
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Diazotization and Sandmeyer Bromination (C3-NH₂ to C3-Br)
This is a representative two-step, one-pot procedure.
-
Diazotization:
-
Suspend this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~4 eq) at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains between 0-5 °C.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture, neutralize with a base (e.g., NaOH or NaHCO₃), and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or distillation.
-
Visualizations
Logical Flow for Regioselective Functionalization
Caption: Synthetic pathways for functionalizing this compound.
Decision Tree for Troubleshooting Bromination
Caption: Troubleshooting guide for regioselective C4-bromination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. byjus.com [byjus.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted Ethyl 3-amino-6-methylpicolinate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted ethyl 3-amino-6-methylpicolinate from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing unreacted this compound?
A1: The most common and effective purification techniques are silica gel column chromatography, recrystallization, and acidic aqueous extraction. The choice of method depends on the polarity and stability of your desired product and the scale of the reaction.
Q2: How can I monitor the reaction and the progress of the purification?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for monitoring reaction progress and purity.[1] For TLC, a mobile phase of ethyl acetate/hexanes is often effective.[1] For HPLC, a C18 column with a mobile phase of acetonitrile and water, often with an additive like formic acid, can be used to separate the product from the starting material.[1]
Q3: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?
A3: A persistent color is typically due to oxidized impurities.[1] This can be addressed by treating a solution of the crude product with activated carbon, followed by filtration through celite.[1] Recrystallization is also a highly effective method for removing colored impurities.[1]
Q4: The basic nature of this compound is causing issues with silica gel chromatography. What can I do?
A4: The basic amine group can interact with the acidic silanol groups on the surface of the silica gel, leading to issues like band tailing, poor separation, and potential degradation of the compound.[2] To mitigate this, you can add a small amount of a competing amine, such as triethylamine (e.g., 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica.[2]
Troubleshooting Guides
Problem 1: Low Yield of Desired Product After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction by TLC or HPLC until the starting material is fully consumed. Consider extending the reaction time or moderately increasing the temperature.[1] |
| Product Degradation | If the product is sensitive, ensure the reaction and purification are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid unnecessarily high temperatures or prolonged exposure to acidic or basic conditions.[1] |
| Inefficient Extraction | During an aqueous workup, ensure the pH of the aqueous layer is optimized to maximize the partitioning of your product into the organic layer. Performing multiple extractions with fresh solvent can improve recovery.[1] |
| Product Loss During Chromatography | The product may be irreversibly adsorbed onto the silica gel. Adding a competing base like triethylamine to the eluent can prevent this. Also, ensure the chosen mobile phase provides an appropriate Rf value (typically 0.3-0.7) for the desired compound to ensure efficient elution.[3] |
Problem 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Incorrect Mobile Phase Polarity | The polarity of the eluent is critical. If spots are overlapping on TLC, screen different solvent systems to find one that provides a clear separation (ΔRf of at least 0.1) between the starting material and the product.[3] |
| Acid-Base Interaction with Silica | The basic amine of the starting material interacts with acidic silica, causing streaking. Add 0.1-1% triethylamine or ammonia to the mobile phase to improve peak shape and resolution.[2] |
| Column Overload | Loading too much crude product onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Improperly Packed Column | Air bubbles, cracks, or an uneven surface in the silica gel bed will lead to channeling and inefficient separation. Ensure the column is packed carefully and the silica surface is not disturbed when adding solvent or the sample.[4][5] |
Data Presentation
Table 1: Example Mobile Phases for Silica Gel Column Chromatography
| Mobile Phase (v/v) | Typical Byproducts Removed |
| 20-50% Ethyl Acetate in Hexanes | Less polar impurities, unreacted starting materials.[1] |
| 1-5% Methanol in Dichloromethane | More polar impurities, hydrolysis products.[1] |
| 0.5-1% Triethylamine in Ethyl Acetate/Hexanes | Used to suppress tailing of basic compounds like the starting material. |
Table 2: Common Solvents for Recrystallization
| Solvent System | Suitability |
| Ethanol/Water | Good for moderately polar compounds.[1] |
| Ethyl Acetate/Hexanes | A versatile system where ethyl acetate is the solvating agent and hexanes is the anti-solvent.[1] |
| Toluene | Suitable for less polar compounds.[1] |
| Isopropanol | Another common choice for moderately polar solids. |
| Note: The optimal solvent system must be determined experimentally by testing the solubility of the crude product.[1] |
Experimental Protocols
Method 1: Silica Gel Column Chromatography
This protocol outlines the standard procedure for purifying a product mixture using flash column chromatography.
-
Mobile Phase Selection: Use TLC to identify a solvent system that provides good separation between your product and the unreacted this compound (target Rf for product: ~0.3-0.4). If tailing is observed for the starting material, add 0.5% triethylamine to the chosen solvent system.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.[4]
-
Add a thin layer of sand.[4]
-
Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column.[1]
-
Allow the silica to settle into a uniform bed, draining excess solvent. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disruption.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble materials, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring the silica bed is not disturbed.
-
Apply pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.
-
Continuously collect fractions in test tubes.[1]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified product.[1]
-
Method 2: Recrystallization
This technique is excellent for purifying solid products when a suitable solvent system can be found.
-
Solvent Screening: Test the solubility of the crude material in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual impurities.[1]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Workflow for selecting a purification strategy.
Caption: Step-by-step workflow for column chromatography.
Caption: Troubleshooting guide for poor chromatography separation.
References
Impact of solvent choice on the reactivity of Ethyl 3-amino-6-methylpicolinate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reactivity of Ethyl 3-amino-6-methylpicolinate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of the amino group in this compound?
The reactivity of the 3-amino group, a key site for derivatization, is significantly influenced by the solvent. The solvent's polarity and its ability to form hydrogen bonds are critical factors.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate the amino group through hydrogen bonding. This stabilization of the ground state can decrease the nucleophilicity of the amine, potentially slowing down reactions like acylation or alkylation. However, they are often good choices for dissolving starting materials and reagents.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents do not have acidic protons and therefore do not strongly solvate the amino group via hydrogen bonding. This can leave the amine more "naked" and nucleophilic, often leading to faster reaction rates for nucleophilic attack.[1][2] Solvents like DMF and DMSO are particularly effective at dissolving a wide range of reagents.
-
Nonpolar Solvents (e.g., toluene, hexane, dichloromethane): The solubility of this compound may be limited in highly nonpolar solvents. However, for certain reactions, the lack of solvent interaction can be beneficial. Dichloromethane (DCM) is a common choice for reactions like acylation, often used with a tertiary amine base to scavenge the acid byproduct.[3]
Q2: I am observing low yields in my acylation reaction with this compound. Could the solvent be the issue?
Low yields in acylation reactions can indeed be related to the solvent choice. Consider the following:
-
Inadequate Solubility: If your starting material or acylating agent is not fully dissolved, the reaction will be slow and incomplete. Ensure you are using a solvent that provides good solubility for all reactants.
-
Solvent-Reactant Interaction: As mentioned in Q1, polar protic solvents can reduce the nucleophilicity of the amine. If you are using a solvent like ethanol, consider switching to a polar aprotic solvent like DMF or THF.
-
Side Reactions: Some solvents can participate in or promote side reactions. For example, in the presence of a strong base, some ester-containing solvents could undergo undesired reactions.
Q3: What are the recommended solvents for sulfonylation of this compound?
For sulfonylation reactions, pyridine is a classic choice as it acts as both the solvent and the acid scavenger. Other suitable solvents include dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine or DIPEA.[3] The choice may depend on the specific sulfonyl chloride used and the desired reaction temperature.
Q4: Can the solvent influence the regioselectivity of reactions on the pyridine ring?
While the primary reactive site for many derivatizations is the amino group, reactions involving the pyridine ring (e.g., electrophilic aromatic substitution) can be influenced by the solvent. The solvent can affect the protonation state of the pyridine nitrogen and the overall electron density of the ring system. However, for this compound, the directing effects of the amino and methyl groups are the dominant factors in determining regioselectivity.
Troubleshooting Guides
Issue 1: Poor Reaction Conversion in Acylation/Sulfonylation
| Symptom | Possible Cause (Solvent-Related) | Suggested Solution |
| Starting material remains after extended reaction time. | 1. Poor Solubility: Reactants are not in solution. 2. Reduced Nucleophilicity: Use of a polar protic solvent is deactivating the amine. | 1. Change Solvent: Switch to a solvent with better solubilizing power for all reactants (e.g., DMF, NMP). 2. Switch to Aprotic Solvent: Change from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., THF, DCM, or acetonitrile) to enhance nucleophilicity. |
| Formation of multiple unidentified byproducts. | Solvent Reactivity: The solvent may be reacting with the starting materials or reagents under the reaction conditions. | Use an Inert Solvent: Switch to a more inert solvent under the reaction conditions, such as toluene or dioxane, and ensure it is anhydrous. |
Issue 2: Difficulty in Product Isolation and Purification
| Symptom | Possible Cause (Solvent-Related) | Suggested Solution |
| Product is difficult to precipitate or crystallize. | High Product Solubility: The product is highly soluble in the reaction solvent. | Solvent Swap: After the reaction is complete, perform a solvent swap to a solvent in which the product is less soluble (e.g., from DMF to ethyl acetate/hexanes). |
| Emulsion formation during aqueous workup. | Use of High Boiling Point Polar Aprotic Solvents: Solvents like DMF or DMSO can cause emulsions during extraction. | Minimize Solvent Volume: Use the minimum amount of reaction solvent necessary. Alternative Workup: Consider a workup that avoids extraction, such as direct precipitation or filtration if possible. If extraction is necessary, add brine to the aqueous layer to help break the emulsion. |
Quantitative Data Summary
The following table provides a qualitative summary of expected outcomes for the acylation of this compound in various solvents, based on general chemical principles. Actual results may vary depending on the specific reactants and conditions.
| Solvent | Type | Expected Relative Reaction Rate | General Notes |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate to Fast | Good for reactions with acid chlorides in the presence of a base.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Fast | A good general-purpose solvent for many coupling reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to Fast | Can be a good choice, but solubility of all components should be checked. |
| Dimethylformamide (DMF) | Polar Aprotic | Fast | Excellent solubilizing properties, but can be difficult to remove. |
| Pyridine | Polar Aprotic / Basic | Moderate | Often used as both solvent and base for sulfonylation.[3] |
| Ethanol (EtOH) | Polar Protic | Slow | Can decrease the nucleophilicity of the amine. |
Experimental Protocols
General Protocol for Acylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the acylation of this compound.
Caption: Logical relationship between solvent type and reaction rate.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 3-amino-6-methylpicolinate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical reactivity of Ethyl 3-amino-6-methylpicolinate and its structural isomers. As versatile building blocks in medicinal chemistry and materials science, the reactivity of these aminopicolinate derivatives is of significant interest for the synthesis of complex molecular architectures. The location of the amino and methyl substituents on the pyridine ring significantly influences the electron density distribution, thereby affecting the molecule's susceptibility to various chemical transformations.
This comparison will focus on three key reaction types: N-acylation, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. While direct, quantitative comparative studies on this specific set of isomers are limited in published literature, this guide extrapolates expected reactivity based on established principles of organic chemistry.[1]
Relative Reactivity Profile
The reactivity of the pyridine ring and the exocyclic amino group is governed by the interplay of the electronic effects of the substituents. The amino group is a strong activating group, donating electron density to the ring through resonance. The methyl group is a weaker activating group via an inductive effect. Conversely, the ethyl ester group is a deactivating group, withdrawing electron density from the ring.[1] The position of these groups relative to each other and the ring nitrogen dictates the overall reactivity and regioselectivity of chemical reactions.
Table 1: Predicted Relative Reactivity of Ethyl Aminomethylpicolinate Isomers
| Compound | N-Acylation Reactivity (Nucleophilicity of Amino Group) | Electrophilic Aromatic Substitution Reactivity (Ring Activation) | Susceptibility to Suzuki-Miyaura Coupling (of a corresponding bromo-derivative) |
| This compound | High | Moderate-High | High |
| Ethyl 4-amino-6-methylpicolinate | High | High | High |
| Ethyl 5-amino-6-methylpicolinate | High | Moderate | High |
| Ethyl 6-amino-3-methylpicolinate | Moderate-High | High | High |
Note: The predicted reactivity is a qualitative assessment based on electronic effects. Experimental verification is required for a definitive comparison.[1]
Key Reactions and Mechanistic Considerations
N-Acylation
N-acylation is a fundamental reaction that probes the nucleophilicity of the exocyclic amino group. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reactivity in N-acylation is primarily influenced by the availability of this lone pair.
// Reactants sub [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; acyl [label="Acyl Chloride (R-COCl)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate inter [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Products prod [label="N-Acylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; hcl [label="HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base (e.g., Et3N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; salt [label="[Et3NH]+Cl-", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges sub -> inter [label="Nucleophilic Attack"]; acyl -> inter; inter -> prod [label="Elimination of Cl-"]; prod -> hcl [style=invis]; inter -> hcl [label="Proton Transfer", style=dashed]; base -> salt [label="Acid Scavenging"]; hcl -> salt [style=invis];
{rank=same; sub; acyl;} {rank=same; prod; hcl; base; salt;}
}
Caption: Mechanism of N-acylation of an aminopicolinate.
The basicity of the amino group is a good indicator of its nucleophilicity. Electron-donating groups (like the methyl group) will increase basicity, while electron-withdrawing groups (the ester and the pyridine nitrogen) will decrease it. The position of these groups relative to the amino group is crucial. For instance, an amino group ortho or para to the electron-withdrawing ester group will be less nucleophilic.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the ring's electron-deficient nature. However, the strongly activating amino group facilitates such reactions. The regioselectivity is directed by the combined electronic effects of all substituents. The amino group directs incoming electrophiles to the ortho and para positions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[2][3] In this context, a halogenated derivative of the ethyl aminomethylpicolinate (e.g., a bromo-substituted version) would be coupled with a boronic acid in the presence of a palladium catalyst and a base.[2][4] The success of this reaction depends on the stability of the starting materials and the electronic nature of the pyridine ring.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for each specific isomer.
N-Acylation[1]
This reaction assesses the nucleophilicity of the amino group.
-
Dissolution: Dissolve the ethyl aminomethylpicolinate isomer (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: Add a base (e.g., triethylamine, pyridine, 1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling of a Bromo-Substituted Picolinate[3]
This protocol outlines a typical Suzuki coupling reaction.
-
Reactant Mixture: In a reaction vessel, combine the bromo-substituted ethyl aminomethylpicolinate isomer (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.
-
Heating: Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: Influence of substituent position on reactivity.
Conclusion
The reactivity of this compound and its isomers is a nuanced subject governed by the electronic and steric contributions of the amino, methyl, and ester functionalities.[1] This guide provides a predictive framework and generalized experimental protocols. It is essential for researchers to conduct empirical studies to determine the precise reactivity and optimal reaction conditions for each specific isomer. A deeper understanding of their chemical behavior is crucial for advancing drug discovery and materials science.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Alternative Reagents for the Synthesis of 6-Methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-methylpyridine derivatives is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of the 6-methylpyridine scaffold allows for the fine-tuning of a molecule's biological activity and physicochemical properties. This guide provides a comprehensive comparison of classical and modern synthetic routes to these valuable compounds, offering insights into alternative reagents and methodologies. We present a detailed analysis of reaction performance, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.
Comparison of Key Synthetic Methodologies
The synthesis of 6-methylpyridine derivatives can be broadly categorized into classical condensation reactions and modern catalytic methods. Each approach offers distinct advantages and is suited for different substitution patterns and functional group tolerances.
| Synthetic Method | Starting Materials | Reagents/Catalysts | Product Scope | Typical Yields | Reaction Time | Key Advantages |
| Hantzsch Pyridine Synthesis | β-Ketoesters, Aldehydes, Ammonia/Ammonium Acetate | Often requires an oxidizing agent (e.g., FeCl₃, MnO₂) in a second step.[1] | Symmetrically substituted dihydropyridines, readily oxidized to pyridines. | 82-94% (Microwave-assisted)[2][3] | 2-7 minutes (Microwave) to several hours (Conventional)[2][3] | Well-established, one-pot multicomponent reaction, good for diversity-oriented synthesis.[4] |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compounds, Ammonium acetate | Typically performed in glacial acetic acid or methanol.[5] | Highly functionalized 2,4,6-trisubstituted pyridines.[5] | Often high, up to 90% | 4-6 hours[6] | Convergent, high-yielding, and tolerates a wide range of functional groups.[6] |
| Guareschi-Thorpe Condensation | Cyanoacetic ester, Acetoacetic ester (or a ketone), Ammonia | Alcoholic ammonia is a common reagent. | Pyridine derivatives with hydroxyl and cyano groups. | Generally good to high yields. | Varies depending on substrates and conditions. | Effective for the synthesis of specific substituted pyridones. |
| Catalytic Gas-Phase Synthesis | Acetylene, Ammonia, and other simple precursors | Heterogeneous catalysts (e.g., CdO/kaolin, Cr₂O₃/kaolin).[7][8] | Simple methylpyridines (e.g., 2-methylpyridine, 4-methylpyridine).[7][8] | 63.6% (CK-13 catalyst), 70.2% (CChK-13 catalyst)[7][8] | Continuous flow process. | Suitable for large-scale industrial production of basic methylpyridines.[8] |
| Modern Catalytic Methods (e.g., Cross-Coupling) | Halogenated 6-methylpyridines, Boronic acids/esters, Alkynes, Amines | Palladium, Nickel, or Copper catalysts with various ligands. | A wide array of functionalized 6-methylpyridines. | Generally high, often >80%. | Varies from minutes to hours. | High functional group tolerance, predictable regioselectivity. |
| Greener One-Pot Syntheses | Varies (e.g., ynals, isocyanates, amines, alcohols) | Often base-catalyzed (e.g., DIPEA), can be performed under microwave irradiation or in green solvents.[2][3][9][10][11][12] | Diverse, highly substituted pyridines.[12] | Up to 89%[12] | Can be very short (e.g., 10 minutes)[13] | Environmentally benign, reduced waste, often metal-free.[12] |
Experimental Protocols
Hantzsch-Type Synthesis of a 6-Methylpyridine Derivative (Microwave-Assisted)
This protocol describes a green, one-pot, four-component synthesis of a novel pyridine derivative.[2][3]
Materials:
-
p-Formylphenyl-4-methylbenzenesulfonate
-
Ethyl cyanoacetate
-
A substituted acetophenone (e.g., 4-methylacetophenone)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine p-formylphenyl-4-methylbenzenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), the substituted acetophenone (1 mmol), and ammonium acetate (2 mmol) in ethanol (10 mL).
-
Seal the vessel and subject it to microwave irradiation at a power and temperature optimized for the specific substrates (e.g., 100 W, 80 °C).
-
The reaction time is typically short, ranging from 2 to 7 minutes.[2][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Kröhnke Synthesis of a 2,4,6-Trisubstituted Pyridine
This protocol outlines the synthesis of a 2,4,6-trisubstituted pyridine from an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound.[5][6]
Materials:
-
α-Pyridinium methyl ketone salt (e.g., N-(2-oxo-2-phenylethyl)pyridinium bromide)
-
α,β-Unsaturated carbonyl compound (e.g., chalcone)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Prepare the α-pyridinium methyl ketone salt by reacting the corresponding α-bromoketone with pyridine.
-
In a round-bottom flask equipped with a reflux condenser, combine the α-pyridinium methyl ketone salt (1.0 equiv), the α,β-unsaturated carbonyl compound (1.0 equiv), and a large excess of ammonium acetate (e.g., 10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted pyridine.
Catalytic Gas-Phase Synthesis of 2-Methylpyridine
This method is suitable for the industrial-scale production of simple methylpyridines.[7][8]
Materials:
Procedure:
-
The synthesis is carried out in a fixed-bed flow reactor packed with the catalyst.
-
A gaseous mixture of acetylene and ammonia is passed through the heated reactor.
-
The reaction temperature is a critical parameter and is typically maintained in the range of 360-420 °C.
-
The flow rates of the reactant gases are controlled to achieve the desired molar ratio.
-
The product stream exiting the reactor is cooled to condense the liquid products, which primarily consist of 2-methylpyridine and 4-methylpyridine, along with other nitrogen-containing compounds.[14]
-
The liquid products are then separated and purified by distillation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic methodologies described.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Caption: Workflow for the Kröhnke Pyridine Synthesis.
Conclusion
The choice of synthetic route for 6-methylpyridine derivatives is contingent upon the desired substitution pattern, scale of production, and available starting materials. Classical methods like the Hantzsch and Kröhnke syntheses remain valuable for their robustness and ability to generate complex scaffolds. Modern catalytic methods, including cross-coupling and greener one-pot procedures, offer enhanced efficiency, milder reaction conditions, and greater functional group tolerance, aligning with the principles of sustainable chemistry. This guide provides a foundational understanding of the available alternatives, enabling researchers to make informed decisions in the synthesis of novel 6-methylpyridine derivatives for a wide range of applications.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of methylpyridines by catalytic method in the gas phase | E3S Web of Conferences [e3s-conferences.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green Synthesis of Pyridine and their Fused System: Harnessing th...: Ingenta Connect [ingentaconnect.com]
- 12. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Validation of Ethyl 3-amino-6-methylpicolinate Products
This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 3-amino-6-methylpicolinate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring product quality, purity, and consistency. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of common analytical techniques, supported by experimental data from analogous compounds.
Introduction to Analytical Techniques
The validation of this compound requires robust analytical methods to quantify the active ingredient and identify any process-related impurities or degradation products. The most common and suitable analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. HPLC is well-suited for the analysis of this compound due to its polarity and molecular weight.
-
Gas Chromatography (GC): A powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has limited volatility, GC can be employed for the analysis of volatile impurities or after a suitable derivatization step.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. LC-MS is invaluable for the definitive identification of the target compound and the characterization of unknown impurities, even at trace levels.[1]
Comparative Analysis of Analytical Methods
The choice between HPLC, GC, and LC-MS depends on the specific analytical requirements, such as the need for routine purity assessment, trace impurity identification, or the analysis of volatile components. The following table summarizes the performance characteristics of these techniques, based on data from the analysis of similar pyridine and aminopicolinate derivatives.[2][3]
Table 1: Comparison of Analytical Method Performance
| Validation Parameter | HPLC-UV | GC-FID | LC-MS |
| Linearity (R²) | > 0.999[3] | > 0.996[3] | > 0.999[1] |
| Accuracy (% Recovery) | 98-102%[3] | 97.9% - 99.9%[2] | 98-102% (Estimated) |
| Precision (% RSD) | < 2%[3] | < 3%[2][3] | < 2% |
| Limit of Detection (LOD) | ~5 ppb[2] | ~0.87 pg/injection[2] | ~1.5 ng/mL (Estimated)[3] |
| Limit of Quantitation (LOQ) | ~15 ppb (Estimated) | 0.020 mg/kg (for pyridine)[2][3] | ~4.5 ng/mL (Estimated)[3] |
Experimental Protocols
Detailed methodologies for each technique are provided below to facilitate reproducibility and aid in method selection.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification and purity assessment of this compound.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.[4]
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a UV detector.[2]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[1][2]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 254 nm (or the UV absorbance maximum for this compound).[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30 °C.[4]
Calibration: Prepare a series of calibration standards of a reference standard of this compound in the mobile phase. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.[4]
Gas Chromatography (GC-FID) Method
This method is suitable for the analysis of volatile impurities or can be adapted for the analysis of this compound after derivatization.
Sample Preparation (with Derivatization):
-
Dissolve the sample in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to ensure complete reaction.
-
Inject an aliquot of the derivatized sample into the GC.
Instrumental Conditions:
-
System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[2]
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[4]
-
Detector Temperature: 280 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is ideal for confirming the identity of this compound and for the identification and quantification of trace-level impurities.[1]
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[1]
LC-MS Conditions:
-
Chromatographic Conditions: Same as the HPLC-UV method described above.[1]
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Mass Analyzer: Scan mode from m/z 100 to 500 for initial identification. For quantification, use Selected Ion Monitoring (SIM) of the expected [M+H]⁺ ion for this compound (C₉H₁₂N₂O₂; MW = 180.20 g/mol ; [M+H]⁺ = 181.2).[1]
Method Validation Workflow and Signaling Pathways
The validation of an analytical method ensures that it is suitable for its intended purpose.[5] The following diagrams illustrate the typical workflow for analytical method validation and the logical relationship between validation parameters.
Caption: Workflow for Analytical Method Development and Validation.
Caption: Logical Relationships Between Key Validation Parameters.
Conclusion
The validation of this compound can be effectively achieved using a combination of HPLC, GC, and LC-MS methods. HPLC-UV serves as a robust and cost-effective tool for routine purity assessment and quantification. GC is valuable for analyzing volatile impurities, potentially after derivatization of the main compound. LC-MS provides an indispensable method for the unambiguous confirmation of the product's identity and the detailed characterization of impurities. The selection of the appropriate technique, or a combination thereof, will depend on the specific stage of drug development and the required level of analytical detail.
References
A Comparative Guide to HPLC and GC-MS Analysis for Reactions of Ethyl 3-amino-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of chemical reactions involving Ethyl 3-amino-6-methylpicolinate. Supporting experimental data, adapted from literature on analogous compounds, is presented to illustrate the strengths and applications of each technique in a drug discovery and development context.
Introduction to Analytical Techniques in Process Chemistry
In the synthesis of novel chemical entities, robust analytical methods are paramount for ensuring reaction completion, determining purity, and identifying byproducts. This compound is a versatile building block in medicinal chemistry, possessing a reactive primary amine that is frequently utilized in derivatization and coupling reactions. The choice between HPLC and GC-MS for monitoring these transformations depends on the physicochemical properties of the reactants and products, as well as the specific analytical information required.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ideal for the separation and quantification of a wide range of organic molecules, including those that are non-volatile or thermally labile. When coupled with a UV detector, HPLC provides reliable quantitative data on the concentration of the starting material, product, and major impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Comparative Analysis: HPLC vs. GC-MS for an Acylation Reaction
To illustrate the comparative performance of these two techniques, we will consider a representative acylation reaction of this compound with acetyl chloride to form Ethyl 3-acetamido-6-methylpicolinate.
Figure 1: Acylation of this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the expected quantitative data for the analysis of the acylation reaction progress using HPLC-UV and GC-MS.
Table 1: HPLC-UV Analysis of Reaction Mixture
| Compound | Retention Time (min) | Peak Area (%) - 1 hour | Peak Area (%) - 24 hours |
| This compound | 2.5 | 15.2 | < 1.0 |
| Ethyl 3-acetamido-6-methylpicolinate | 4.8 | 83.5 | 98.5 |
| Impurity 1 | 3.1 | 1.3 | 0.5 |
Table 2: GC-MS Analysis of Derivatized Reaction Mixture
| Compound (as ECF derivative) | Retention Time (min) | m/z of Molecular Ion (M+) | Relative Abundance (%) - 1 hour | Relative Abundance (%) - 24 hours |
| Ethyl 3-(ethoxycarbonylamino)-6-methylpicolinate | 8.2 | 252 | 14.8 | < 1.0 |
| Ethyl 3-acetamido-6-methylpicolinate | 10.5 | 222 | 84.1 | 98.2 |
| Derivatized Impurity 1 | 9.1 | Varies | 1.1 | 0.8 |
Experimental Protocols
Detailed methodologies for the acylation reaction and subsequent analysis by HPLC and GC-MS are provided below.
Acylation of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (10 mL) at 0 °C was added pyridine (1.2 eq).
-
Acetyl chloride (1.1 eq) was added dropwise, and the reaction mixture was stirred at room temperature.
-
The reaction progress was monitored by withdrawing aliquots at specified time intervals.
HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
0-1 min: 95% A, 5% B
-
1-10 min: Gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Gradient back to 95% A, 5% B
-
13-15 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase.
GC-MS Method with Ethyl Chloroformate (ECF) Derivatization
-
Derivatization Protocol:
-
Take an aliquot of the reaction mixture and evaporate the solvent.
-
Add 100 µL of a mixture of water, ethanol, and pyridine (60:32:8 v/v/v).
-
Add 5 µL of ethyl chloroformate and vortex for 30 seconds.
-
Add 100 µL of chloroform and vortex to extract the derivatives.
-
Analyze the organic layer by GC-MS.
-
-
Instrumentation: Standard GC-MS system.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the analytical workflow for monitoring the acylation reaction.
Figure 2: Analytical workflow for reaction monitoring.
Logical Comparison of HPLC and GC-MS
This diagram outlines the key decision-making factors when choosing between HPLC and GC-MS for the analysis of reactions involving this compound.
Figure 3: Decision tree for analytical method selection.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques that can be effectively employed to monitor reactions involving this compound.
-
HPLC-UV is a robust, straightforward, and often preferred method for routine reaction monitoring and purity assessment, especially when dealing with non-volatile or thermally sensitive compounds. It provides reliable quantitative data without the need for derivatization.
-
GC-MS , on the other hand, offers superior sensitivity and provides invaluable structural information through mass spectral data, which is crucial for impurity identification and characterization. However, the requirement for derivatization adds a step to the sample preparation process.
The choice between these two techniques will ultimately depend on the specific goals of the analysis. For rapid, quantitative monitoring of a known transformation, HPLC is often sufficient. For detailed mechanistic studies or impurity profiling, the structural information provided by GC-MS is indispensable. In many drug development settings, a combination of both techniques provides the most comprehensive understanding of the chemical process.
A Comparative Analysis of Catalysts for the Functionalization of Ethyl 3-amino-6-methylpicolinate
For Immediate Release
A comprehensive review of catalytic systems for the functionalization of Ethyl 3-amino-6-methylpicolinate reveals a range of effective methods, with Palladium, Rhodium, Iridium, and Copper-based catalysts demonstrating significant utility in C-H bond activation and cross-coupling reactions. This guide provides a comparative analysis of these catalytic approaches, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal conditions for their synthetic needs.
The derivatization of this compound is of considerable interest in medicinal chemistry and materials science due to the prevalence of the aminopicolinate scaffold in pharmaceuticals and functional materials. The ability to selectively introduce new functional groups onto this core structure is crucial for the development of novel compounds with tailored properties. This comparative study focuses on the performance of various catalysts in achieving these transformations, with a particular emphasis on reaction efficiency, selectivity, and substrate scope.
Comparative Performance of Catalytic Systems
The choice of catalyst is paramount in determining the outcome of the functionalization of this compound. Transition metal catalysts, in particular, have shown great promise in this area.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely employed for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, on pyridine-based substrates. These reactions are valued for their ability to form carbon-carbon and carbon-nitrogen bonds, respectively.
Table 1: Comparison of Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Pyridyl Boronates with Aryl Bromides
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.0) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | Pd(OAc)₂ (2.0) | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 92 |
| 3 | PdCl₂(dppf) (3.0) | dppf | Cs₂CO₃ | DMF | 80 | 24 | 85 |
Data is representative of typical conditions for Suzuki-Miyaura reactions on 2-pyridyl substrates and may require optimization for this compound.
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are effective for the chelation-assisted C-H functionalization of pyridyl compounds. The amino group on the picolinate ring can act as a directing group, enabling regioselective activation of C-H bonds.
Table 2: Rhodium-Catalyzed C-H Olefination of 2-Phenylpyridine Derivatives
| Entry | Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [RhCp*Cl₂]₂ (2.5) | AgSbF₆ | Cu(OAc)₂ | t-AmylOH | 100 | 16 | 88 |
| 2 | [Rh(cod)Cl]₂ (5.0) | Ag₂CO₃ | pivalic acid | Dioxane | 120 | 24 | 75 |
Reaction conditions are based on studies with 2-phenylpyridine derivatives and serve as a starting point for the functionalization of this compound.
Iridium-Catalyzed C-H Borylation
Iridium catalysts are highly efficient for the C-H borylation of pyridines, providing a versatile handle for further functionalization through subsequent cross-coupling reactions. The regioselectivity is often governed by steric factors.[1][2][3]
Table 3: Iridium-Catalyzed C-H Borylation of Substituted Pyridines
| Entry | Catalyst (mol%) | Ligand | Borylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Ir(cod)OMe]₂ (1.5) | dtbpy | B₂pin₂ | Cyclohexane | 80 | 12 | 90 |
| 2 | [Ir(cod)Cl]₂ (2.0) | dppe | HBpin | THF | 60 | 16 | 85 |
Data is derived from studies on various substituted pyridines.[1][2][3] Optimization for this compound is necessary.
Copper-Catalyzed Amination
Copper-catalyzed amination reactions offer a cost-effective alternative to palladium-based methods for the formation of C-N bonds.
Table 4: Copper-Catalyzed Amination of Aryl Halides
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | Phenanthroline | K₂CO₃ | DMF | 110 | 24 | 78 |
| 2 | Cu(OAc)₂ (5.0) | DMAP | Cs₂CO₃ | Toluene | 100 | 18 | 82 |
These conditions are general for copper-catalyzed aminations and would require adaptation for this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling
To a reaction vessel charged with Ethyl 3-amino-6-bromopicolinate (1.0 mmol), the corresponding boronic acid or boronate ester (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol), is added the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and ligand (e.g., SPhos, 0.02 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The appropriate solvent (e.g., toluene/water mixture) is then added, and the reaction mixture is heated to the desired temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with the palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu). The aryl halide (Ethyl 3-amino-6-halopicolinate, 1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene). The tube is sealed and heated to the specified temperature for the required duration. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired aminated product.
Visualizing the Process
To better understand the experimental and mechanistic aspects of these catalytic functionalizations, the following diagrams are provided.
Caption: A generalized experimental workflow for catalytic cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 3. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Benchmarking Pyridine Synthesis: A Comparative Guide to the Efficiency of Ethyl 3-amino-6-methylpicolinate
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines remains a cornerstone of modern medicinal chemistry. The pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. This guide provides a comprehensive comparison of the efficiency of Ethyl 3-amino-6-methylpicolinate as a precursor in pyridine synthesis against established alternative methods. We present detailed experimental protocols, quantitative data, and visual representations of synthetic workflows to aid in the selection of the most effective synthetic strategy.
The ever-present demand for novel chemical entities in drug discovery necessitates the development of versatile and efficient methods for constructing core heterocyclic structures. Pyridine and its derivatives are of particular interest due to their prevalence in a wide array of pharmaceuticals, acting as kinase inhibitors, anti-inflammatory agents, and more.[1][2] The choice of starting materials and synthetic routes significantly impacts the overall efficiency, yield, and accessibility of these crucial compounds. This guide focuses on benchmarking the utility of this compound, a β-enamino ester, in pyridine synthesis and compares its performance with traditional and contemporary methods.
Comparative Analysis of Pyridine Synthesis Methods
The efficiency of this compound in pyridine synthesis is evaluated in the context of two widely adopted methods: the Bohlmann-Rahtz synthesis and a modern multicomponent reaction (MCR) approach. These are compared against the classical Hantzsch pyridine synthesis, a benchmark for pyridine ring formation.
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yield |
| Bohlmann-Rahtz Synthesis (with this compound) | This compound, Ethynyl Ketone (e.g., 1-phenylprop-2-yn-1-one) | Acetic Acid | Toluene, 110°C, 12 h | Good to Excellent |
| Multicomponent Reaction (MCR) (with this compound) | This compound, Aldehyde (e.g., Benzaldehyde), Malononitrile | Piperidine | Ethanol, Reflux, 6 h | High |
| Hantzsch Pyridine Synthesis (Alternative) | Ethyl Acetoacetate (2 equiv.), Benzaldehyde, Ammonium Acetate | Acetic Acid | Ethanol, Reflux, 4 h | High[3] |
| Bohlmann-Rahtz Synthesis (Alternative) | Ethyl 3-aminocrotonate, But-3-yn-2-one | Acetic Acid | Toluene, 110°C, 12 h | Good to Excellent[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate direct comparison.
Protocol 1: Bohlmann-Rahtz Synthesis using this compound
This protocol describes a one-pot synthesis of a polysubstituted pyridine derivative from this compound and an ethynyl ketone.
Materials:
-
This compound (1.0 mmol)
-
1-Phenylprop-2-yn-1-one (1.1 mmol)
-
Acetic acid (0.2 mL)
-
Toluene (10 mL)
Procedure:
-
To a solution of this compound in toluene, add 1-phenylprop-2-yn-1-one and acetic acid.
-
Heat the reaction mixture to 110°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired pyridine product.
Protocol 2: Multicomponent Pyridine Synthesis using this compound
This protocol outlines a three-component reaction for the synthesis of a highly functionalized pyridine.
Materials:
-
This compound (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (15 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound, benzaldehyde, and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: Hantzsch Pyridine Synthesis (Alternative Method)
This classical method serves as a benchmark for pyridine synthesis.
Materials:
-
Ethyl acetoacetate (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Acetic acid (catalytic amount)
-
Ethanol (10 mL)
Procedure:
-
Combine ethyl acetoacetate, benzaldehyde, and ammonium acetate in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated dihydropyridine product by filtration.
-
The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or ceric ammonium nitrate.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described pyridine synthesis methods.
Pyridine Derivatives in Drug Development: Targeting Kinase Signaling
Pyridine-containing compounds are prominent in drug discovery, particularly as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyridine scaffold often serves as a key pharmacophore that interacts with the ATP-binding site of kinases, thereby inhibiting their function.
The diagram below illustrates a simplified generic kinase signaling pathway and the point of intervention for pyridine-based inhibitors.
Conclusion
This compound demonstrates significant potential as a versatile building block for the synthesis of polysubstituted pyridines. Both the modified Bohlmann-Rahtz and multicomponent reaction approaches offer efficient and high-yielding pathways to novel pyridine derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The continued exploration of such efficient synthetic routes is paramount for the advancement of drug discovery programs targeting kinase-mediated diseases and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Ethyl 3-amino-6-methylpicolinate and Its Derivatives
This guide provides a detailed spectroscopic comparison of Ethyl 3-amino-6-methylpicolinate and its derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for identifying and characterizing these compounds using various analytical techniques. The supporting data is presented in a clear, comparative format, and detailed experimental protocols are provided.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound and its analogues. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. Data for the parent compound is inferred from typical values for similarly substituted pyridine derivatives due to the limited availability of directly published complete spectra. The derivatives included provide a basis for understanding the influence of substituents on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-4 | H-5 | -NH₂ | -CH₃ (ring) | -O-CH₂-CH₃ | -O-CH₂-CH₃ |
| This compound (Predicted) | ~7.5-7.7 (d) | ~6.8-7.0 (d) | ~4.5-5.5 (br s) | ~2.4-2.5 (s) | ~4.3-4.4 (q) | ~1.3-1.4 (t) |
| Ethyl 3-amino-6-chloropicolinate | - | - | - | - | - | - |
| Methyl 3-amino-6-bromopicolinate | 7.64 (d, J=8.0 Hz) | 7.08 (d, J=8.0 Hz) | 5.30 (br s) | - | - | - |
| Ethyl 6-methylpyridine-3-carboxylate | 9.05 (d, J=2.2 Hz) | 8.15 (dd, J=8.1, 2.2 Hz) | - | 2.62 (s) | 4.39 (q, J=7.1 Hz) | 1.40 (t, J=7.1 Hz) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -C=O | -O-CH₂- | -O-CH₂-CH₃ | -CH₃ (ring) |
| This compound (Predicted) | ~158-160 | ~145-147 | ~125-127 | ~115-117 | ~155-157 | ~165-167 | ~60-62 | ~14-15 | ~22-24 |
| Ethyl 3-(acetylamino)-6-methylpicolinate | - | - | - | - | - | - | - | - | - |
| Methyl 3-amino-6-bromopicolinate | - | - | - | - | - | - | - | - | - |
| Ethyl 6-methylpyridine-3-carboxylate | 150.1 | 137.9 | 123.4 | 135.2 | 159.9 | 165.4 | 61.2 | 14.3 | 24.5 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(C=C), ν(C=N) | ν(C-N) | ν(C-O) |
| This compound (Predicted) | 3450-3300 (two bands) | ~1710 | 1600-1450 | ~1330 | 1250-1100 |
| Ethyl 3-aminobenzoate | 3461, 3374 | 1708 | 1604, 1588 | 1292 | - |
| N-Ethyl-3-methylaniline | 3419 | - | 1605, 1585 | 1318 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound (C₉H₁₂N₂O₂) | 180 | 165 ([M-CH₃]⁺), 151 ([M-C₂H₅]⁺), 135 ([M-OC₂H₅]⁺), 107 |
| Mthis compound (C₈H₁₀N₂O₂) | 166 | 151 ([M-CH₃]⁺), 135 ([M-OCH₃]⁺), 107 |
| Ethyl 3-amino-6-bromopicolinate (C₈H₉BrN₂O₂) | 244/246 (1:1 ratio) | 215/217 ([M-C₂H₅]⁺), 199/201 ([M-OC₂H₅]⁺) |
| Ethyl 6-chloropicolinate (C₈H₈ClNO₂) | 185/187 (3:1 ratio) | 156/158, 140/142, 111/113 |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound (Predicted) | ~240, ~320 | Ethanol |
| Niacinamide | 262 | Water[1] |
| Aromatic Imines with Thiazole | 250-400 | 1,2-dichlorobenzene[2][3] |
Experimental Protocols
Below are generalized experimental protocols for the spectroscopic analyses. Specific parameters may need to be optimized for each compound.
3.1. NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate 16-64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate several hundred to several thousand scans depending on the sample concentration.
-
3.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the neat liquid between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Record the spectrum in transmittance or absorbance mode.
-
3.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Sample Preparation:
-
EI-MS: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a GC inlet.
-
ESI-MS: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For EI, use a standard electron energy of 70 eV.
-
For ESI, optimize the spray voltage, capillary temperature, and other source parameters.
-
3.4. UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
Data Acquisition:
-
Scan the sample over a wavelength range of 200 to 800 nm.
-
Use the pure solvent as a blank for baseline correction.
-
Record the absorbance as a function of wavelength.
-
Visualization of Synthetic Pathway
The following diagram illustrates a general synthetic pathway for this compound and its derivatives. This provides a logical framework for understanding the relationships between the compared compounds.
Caption: General synthetic route to this compound and its derivatives.
Conclusion
References
- 1. Niacinamide [webbook.nist.gov]
- 2. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Novel Bioactive Compounds Synthesized from Ethyl 3-amino-6-methylpicolinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to an increased focus on the design and synthesis of compounds with diverse pharmacological activities. Ethyl 3-amino-6-methylpicolinate is a versatile starting material, offering a reactive amino group and a picolinate core that can be elaborated to generate a variety of heterocyclic systems and other derivatives. This guide provides a comparative analysis of two classes of novel compounds synthesized from this precursor: pyridopyrimidines and Schiff bases. We present detailed experimental protocols for their synthesis and structural validation, along with a comparative assessment of their biological activities, supported by experimental data from recent studies.
Synthesis of Novel Compound Classes
This compound serves as a key building block for the synthesis of more complex molecules, including fused heterocyclic systems like pyridopyrimidines and versatile intermediates like Schiff bases.
Pyridopyrimidines, being structurally analogous to purines, are of significant interest in medicinal chemistry for their potential as anticancer and antimicrobial agents.[1] The synthesis of pyridopyrimidine derivatives from this compound typically involves a condensation reaction with a suitable carbonyl compound or its equivalent, followed by cyclization.
A general synthetic workflow is outlined below:
Schiff bases, characterized by the presence of a C=N imine or azomethine group, are valuable intermediates in organic synthesis and have demonstrated a wide range of biological activities, including antimicrobial and antitumor effects.[2] The synthesis is typically a straightforward condensation of the primary amino group of this compound with an aldehyde or ketone.
A general synthetic workflow is depicted below:
Structural Validation of Synthesized Compounds
The confirmation of the chemical structure of newly synthesized compounds is a critical step. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. These spectra provide detailed information about the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is used to determine the exact mass of the synthesized compound, which in turn confirms its molecular formula.[3]
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets or as a thin film. This technique is used to identify the presence of key functional groups, such as C=O (ester, amide), C=N (imine), and N-H (amine) bonds, by observing their characteristic absorption frequencies.[4]
-
Single-Crystal X-ray Diffraction: For crystalline compounds, X-ray diffraction provides the most definitive structural proof by determining the precise arrangement of atoms in the crystal lattice.[5]
Comparative Performance and Biological Activity
The synthesized novel compounds are evaluated for their biological activity and compared with existing standards or among themselves to establish structure-activity relationships (SAR).
Several novel pyridopyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data presented below is a compilation from studies on analogous compounds, demonstrating the potential of this chemical class.
| Compound ID | Target Cell Line | IC50 (µM)[6] | Reference Drug | Reference IC50 (µM) |
| Derivative 4 | MCF-7 (Breast Cancer) | 0.57 | Staurosporine | 6.76 |
| Derivative 6 | MCF-7 (Breast Cancer) | 2.11 | Staurosporine | 6.76 |
| Derivative 10 | MCF-7 (Breast Cancer) | 1.83 | Staurosporine | 6.76 |
| Derivative 11 | MCF-7 (Breast Cancer) | 3.15 | Staurosporine | 6.76 |
| Derivative 4 | HepG2 (Liver Cancer) | 0.99 | Staurosporine | 5.07 |
| Derivative 6 | HepG2 (Liver Cancer) | 2.94 | Staurosporine | 5.07 |
| Derivative 10 | HepG2 (Liver Cancer) | 1.52 | Staurosporine | 5.07 |
| Derivative 11 | HepG2 (Liver Cancer) | 4.16 | Staurosporine | 5.07 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x104 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Schiff bases derived from heterocyclic amines often exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of analogous Schiff base metal complexes, indicating the potential of this class of compounds.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Ligand | >100 | >100 | >100 |
| Co(II) Complex | 25 | 50 | 50 |
| Ni(II) Complex | 12.5 | 25 | 12.5 |
| Cu(II) Complex | 6.25 | 12.5 | 6.25 |
| Zn(II) Complex | 12.5 | 25 | 12.5 |
| Ciprofloxacin | 3.12 | 1.56 | - |
| Fluconazole | - | - | 6.25 |
Experimental Protocol: Microdilution Method for MIC Determination
-
Compound Preparation: Serial dilutions of the synthesized compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial and fungal strains are cultured, and the inoculum is adjusted to a standard concentration (e.g., 105 CFU/mL).
-
Inoculation: The microtiter plates are inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Hypothetical Signaling Pathway Inhibition
Pyridopyrimidine derivatives have been identified as inhibitors of various kinases, which are key components of cellular signaling pathways often dysregulated in cancer.[6][7] The following diagram illustrates a hypothetical mechanism where a novel pyridopyrimidine derivative inhibits a kinase signaling pathway, leading to apoptosis.
Conclusion
This compound is a promising scaffold for the synthesis of novel bioactive compounds. Both pyridopyrimidine and Schiff base derivatives synthesized from this precursor have shown significant potential as anticancer and antimicrobial agents in various studies. The structural validation of these new chemical entities relies on a combination of modern spectroscopic techniques. The comparative data presented in this guide highlights the importance of structure-activity relationship studies in optimizing the therapeutic potential of these novel compounds. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate their clinical applicability.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and Spectroscopic Studies of New Schiff Bases [mdpi.com]
- 3. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ethyl 3-amino-6-methylpicolinate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Ethyl 3-amino-6-methylpicolinate is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step process for its disposal, ensuring compliance with safety regulations and promoting a secure laboratory environment.
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] It must be disposed of through an approved waste disposal plant in accordance with national and local regulations. Under no circumstances should this chemical be allowed to enter drains or be mixed with other waste.
Immediate Safety and Disposal Protocol
Adherence to a structured disposal protocol is essential. The following steps outline the immediate actions required for the safe handling and disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous.
-
Keep the chemical in its original or a compatible, properly labeled container. Do not mix it with other chemical waste to prevent potentially dangerous reactions.[2]
2. Container Management:
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
The container must be kept securely closed except when adding waste.[2]
-
Store the waste container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[3]
3. Spill and Contamination Response:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and respiratory protection if dust is generated.
-
Contain the spill by covering drains.
-
Carefully collect the spilled material and place it in a suitable container for disposal.
-
Clean the affected area thoroughly.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow the P501 disposal directive: "Dispose of contents/container to an approved waste disposal plant."
Disposal Data Summary
| Parameter | Guideline | Source |
| Disposal Method | Dispose of as hazardous waste via an approved waste disposal plant. | |
| Drain Disposal | Prohibited. Do not let the product enter drains. | |
| Waste Mixing | Prohibited. Do not mix with other waste. | |
| Container Handling | Leave in original containers or a compatible, labeled container. Handle uncleaned containers as the product itself. | |
| Spill Residue | Collect, bind, and dispose of properly. |
Experimental Protocols and Methodologies
The disposal procedures outlined above are derived from established safety protocols for handling hazardous chemical waste in a laboratory setting. The core methodology is as follows:
Hazardous Waste Segregation and Containment Protocol:
-
Objective: To safely segregate and contain this compound waste to prevent accidental exposure and environmental contamination.
-
Materials:
-
Original product container or a compatible, clean, and dry waste container.
-
"Hazardous Waste" labels.
-
Appropriate PPE (gloves, safety glasses/goggles).
-
-
Procedure:
-
Designate a Satellite Accumulation Area within the lab, away from general work areas.
-
Affix a "Hazardous Waste" label to the designated container before adding any waste.
-
Carefully transfer the waste this compound into the container, minimizing the generation of dust or aerosols.
-
Securely close the container lid immediately after adding the waste.
-
Record the date and contents on the label.
-
Store the container in the designated Satellite Accumulation Area until it is ready for pickup by waste management professionals.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 3-amino-6-methylpicolinate
Hazard Analysis and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, Ethyl 3-amino-6-methylpicolinate should be treated as a substance that may be harmful if inhaled, ingested, or absorbed through the skin, and could cause irritation to the skin, eyes, and respiratory tract.[1][2] A comprehensive PPE strategy is the primary defense against potential exposure.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during reactions or when handling larger quantities.[1][3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[1][3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient. The specific type will depend on the airborne concentration and nature of the work.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following protocol is mandatory for all personnel handling this compound.
| Step | Procedure | Rationale |
| 1. Preparation | Ensure a safety shower and eyewash station are accessible and tested.[2] Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood.[3] Assemble all necessary equipment and reagents beforehand. | To ensure emergency preparedness and minimize exposure. |
| 2. Donning PPE | Put on all required PPE as detailed in the table above before entering the handling area. | To establish a primary barrier against chemical exposure. |
| 3. Weighing and Transfer | Use techniques that minimize dust generation when weighing and transferring the solid. | To prevent inhalation of the compound. |
| 4. Dissolving | Add the solid to the solvent slowly to prevent splashing. | To avoid accidental skin and eye contact. |
| 5. Post-Handling | Thoroughly wash hands and any exposed skin with soap and water after handling.[2] Decontaminate all work surfaces and equipment. Remove and dispose of contaminated gloves and other disposable PPE in designated waste containers. | To prevent cross-contamination and delayed exposure. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure | Labeling and Storage |
| Solid Compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. | Label with "Hazardous Waste," the full chemical name, and any associated hazard symbols. Store in a designated satellite accumulation area. |
| Solutions | Collect in a labeled, sealed, and appropriate solvent waste container, likely for halogenated or nitrogenous organic waste.[3] | Clearly label with the full chemical name and approximate concentrations of all components. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[3] | The container should be clearly marked as "Solid Hazardous Waste" and its contents generally identified. |
General Disposal Guidelines:
-
Do not mix with incompatible waste streams.[3]
-
All waste must be handled in accordance with local, state, and federal regulations.[5]
-
Consult your institution's hazardous waste management program for specific disposal procedures.[2]
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the procedural flow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Waste Segregation and Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
